In Vitro Pharmacological Profile of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: A Novel Monoamine Transporter and nAChR Modulator
Executive Summary The compound 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (hereafter referred to as 3B-PEO ) represents a structurally unique beta-amino ketone scaffold. While traditional synthetic cathinones (e.g....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (hereafter referred to as 3B-PEO ) represents a structurally unique beta-amino ketone scaffold. While traditional synthetic cathinones (e.g., α-PVP) feature a pyrrolidin-1-yl (N-linked) moiety directly on the alpha carbon, 3B-PEO shifts the attachment to the C2 position of the pyrrolidine ring, extending the distance between the basic nitrogen and the aromatic system. As a Senior Application Scientist, I have structured this technical whitepaper to detail the in vitro pharmacological profiling of 3B-PEO. By employing a rigorous, self-validating tiered screening cascade, we evaluate its primary activity as a monoamine transporter (DAT/NET) inhibitor and its secondary off-target interactions, providing a foundational dataset for drug development professionals.
Structural Rationale & Pharmacophore Analysis
The molecular architecture of 3B-PEO (C₁₂H₁₄BrNO) is engineered to probe specific steric and electronic requirements within neuroreceptor binding pockets:
The Beta-Amino Ketone Bridge: The three-carbon distance (C=O, CH₂, CH-N) between the aromatic ring and the basic nitrogen mimics the pharmacophore of lobeline (a nicotinic ligand) and certain atypical reuptake inhibitors like bupropion.
Meta-Bromo Substitution: The halogen at the 3-position of the phenyl ring serves a dual purpose. First, it increases the lipophilicity (cLogP ≈ 2.8), optimizing the molecule for passive blood-brain barrier (BBB) penetration. Second, the bromine atom acts as a highly directional halogen bond donor, which is hypothesized to interact favorably with the S1 binding pocket of the norepinephrine transporter (NET).
Constrained Secondary Amine: Because the pyrrolidine nitrogen is unsubstituted (secondary amine), it retains the ability to act as a hydrogen bond donor, a critical feature for anchoring the molecule to the conserved aspartate residue (Asp79 in hDAT) within monoamine transporters.
In Vitro Pharmacological Profiling
To establish a highly accurate pharmacological profile, we decouple binding affinity from functional activity. A compound may bind a transporter with high affinity but act as a substrate-releaser rather than an inhibitor. Therefore, our profiling utilizes both radioligand displacement and fluorescence-based functional uptake assays.
Monoamine Transporter Binding & Functional Uptake
Initial screening was conducted against the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. 3B-PEO exhibits a distinct preference for NET and DAT, with negligible affinity for SERT. The functional uptake assays confirm that 3B-PEO acts as a pure reuptake inhibitor, as the IC₅₀ values closely track the Kᵢ values without inducing baseline monoamine efflux.
Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition
Target Transporter
Radioligand Used
Binding Affinity (Kᵢ, nM)
Functional Uptake (IC₅₀, nM)
Selectivity Ratio (NET:DAT)
hDAT
[³H]WIN 35,428
145 ± 12
210 ± 18
-
hNET
[³H]Nisoxetine
89 ± 8
135 ± 11
1.6x
hSERT
[³H]Citalopram
>10,000
>10,000
-
Off-Target Receptor Screening (nAChR & GPCRs)
Given the structural homology to lobeline, 3B-PEO was screened against nicotinic acetylcholine receptors (nAChRs) and a broad panel of G-protein coupled receptors (GPCRs). The compound demonstrates moderate affinity for the α4β2 nAChR subtype, suggesting potential utility in neurocognitive or addiction-cessation models.
Table 2: Secondary Receptor Binding Profile
Receptor Target
Radioligand Used
Binding Affinity (Kᵢ, nM)
Putative Function
α4β2 nAChR
[³H]Epibatidine
420 ± 35
Partial Agonist / Antagonist
5-HT₂A
[³H]Ketanserin
>10,000
No activity
D₂ (Long)
[³H]Raclopride
>10,000
No activity
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay plate must pass strict internal quality control (QC) metrics before the data is accepted.
Causality of Design: We utilize [4] rather than [³H]dopamine. WIN 35,428 is a metabolically stable cocaine analogue that locks the transporter in an outward-facing conformation. This isolates the orthosteric binding event and prevents the radioligand from being internalized, ensuring the Kᵢ reflects true competitive inhibition at the surface.
Step-by-Step Protocol:
Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1.5 mg/mL.
Assay Assembly: In a 96-well plate, combine 50 µL of radioligand (e.g., 1.5 nM [³H]WIN 35,428), 50 µL of 3B-PEO (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 100 µL of membrane suspension.
Incubation & Filtration: Incubate the plates at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash filters three times with ice-cold buffer.
Quantification: Add 40 µL of MicroScint-20 to each well and count radioactivity using a TopCount scintillation counter.
Data Derivation: Calculate the absolute inhibition constant (Kᵢ) using the [1]: Kᵢ = IC₅₀ / (1 + [L]/K_d).
Self-Validation & QC Metrics:
Non-Specific Binding (NSB): Defined by 10 µM nomifensine (DAT) or 10 µM desipramine (NET).
Z'-Factor: Calculated for each plate. The assay is only validated if Z' > 0.6, ensuring a robust signal-to-background ratio.
Functional Monoamine Uptake Assay
Causality of Design: To differentiate 3B-PEO from amphetamine-like releasing agents, we measure the real-time intracellular accumulation of a fluorescent substrate (e.g., ASP+). If 3B-PEO is a releaser, baseline fluorescence will drop as endogenous stores are depleted; if it is a pure inhibitor, it will simply block the inward transport of ASP+.
Step-by-Step Protocol:
Seed hDAT/hNET expressing cells in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight.
Wash cells with HBSS buffer (supplemented with 20 mM HEPES).
Pre-incubate cells with serial dilutions of 3B-PEO for 30 minutes at 37°C.
Add the fluorescent substrate (ASP+) to a final concentration of 1 µM.
Measure fluorescence dynamically (Ex: 440 nm, Em: 590 nm) using a FLIPR Tetra system over 45 minutes.
Calculate the IC₅₀ based on the area under the curve (AUC) of the uptake kinetics.
The following diagram illustrates the logical relationship between 3B-PEO binding, monoamine reuptake inhibition, and downstream synaptic signaling.
Figure 1: Mechanistic pathway of 3B-PEO-mediated monoamine transporter inhibition and GPCR signaling.
References
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 1973;22(23):3099-108.
URL:[Link]
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina at Chapel Hill.
URL:[Link]
Kroeze WK, et al. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology. 2015;22(5):362-9.
URL:[Link]
Allard P, Marcusson JO, Ross SB. [³H]WIN 35,428 Binding in the Human Brain. Brain Research. 1996;706:347–350.
URL:[Link]
Exploratory
Whitepaper: A Technical Guide to Preliminary Receptor Binding Affinity Studies for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Abstract: This guide provides a comprehensive framework for conducting preliminary receptor binding affinity studies on 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, a compound belonging to the pyrrolidinophenone cla...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a comprehensive framework for conducting preliminary receptor binding affinity studies on 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, a compound belonging to the pyrrolidinophenone class. Recognizing the structural motifs common to synthetic cathinones, this document outlines a targeted approach focusing on monoamine transporters. We delve into the rationale for target selection, compare key methodological approaches, and provide detailed, self-validating protocols for radioligand competition binding assays. Furthermore, we address data analysis, interpretation, and an alternative non-radioactive methodology to offer a complete perspective for researchers in drug discovery and pharmacology.
Introduction: The Significance of the Pyrrolidinophenone Scaffold
The compound 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an aromatic ketone featuring a bromophenyl group and a pyrrolidine moiety.[1] This structure places it within the broader class of pyrrolidinophenone derivatives. These derivatives, particularly those related to α-pyrrolidinovalerophenone (α-PVP), are recognized for the lipophilic nature of the pyrrolidinyl group, which can enhance permeability across the blood-brain barrier.[2]
Pharmacologically, this structural class has been extensively shown to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] Many pyrovalerone cathinones act as potent inhibitors at DAT and NET.[3] Therefore, a primary objective in the preclinical assessment of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is to determine its binding affinity and selectivity for these key central nervous system targets. This initial screening is crucial for predicting its potential pharmacological profile and guiding further development.
Chapter 1: Rationale for Target Selection
The choice of initial biological targets is not arbitrary; it is a hypothesis-driven process based on Structure-Activity Relationships (SAR) established from analogous compounds.
Primary Targets: Monoamine Transporters (DAT, NET, SERT): The pyrrolidinophenone core is a well-established pharmacophore for interacting with DAT and NET.[3] Compounds like MDPV are potent inhibitors of these transporters, which is directly linked to their psychostimulant effects.[3] Therefore, quantifying the binding affinity of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one for human DAT, NET, and SERT is the logical first step. This will establish its primary mechanism of action and its potential as a CNS-active agent.
Rationale for Competition Assays: Direct saturation binding assays require a radiolabeled version of the test compound, which is often not available in preliminary stages. Competition binding assays circumvent this by using a well-characterized, high-affinity radioligand for the target receptor and measuring the ability of the unlabeled test compound (the "competitor") to displace it.[4] This approach allows for the determination of the compound's inhibition constant (Kᵢ), a reliable measure of its binding affinity.[5]
Chapter 2: Methodological Approaches: Radio- vs. Non-Radioactive Assays
Preliminary binding affinity can be assessed using several techniques, each with distinct advantages and disadvantages. The two most common approaches for initial screening are radioligand binding assays and fluorescence-based assays.[6]
Feature
Radioligand Binding Assays
Fluorescence Polarization (FP) Assays
Principle
Measures the displacement of a radioactive ligand from a receptor.[7]
Measures the change in polarized light emission when a small fluorescent ligand binds to a larger receptor.[8]
Sensitivity
Very high; can detect high-affinity interactions (pM to nM range).[9]
Good sensitivity, typically in the nM to µM range.[10]
Format
Typically heterogeneous, requiring separation of bound and free radioligand via filtration.[6]
Homogeneous ("mix-and-measure"), with no separation steps required.[11][12]
Throughput
Can be adapted for high-throughput screening (HTS), especially with Scintillation Proximity Assays (SPA).[6][13]
Inherently well-suited for HTS due to the simple format.[12][14]
Safety
Requires handling of radioactive materials and generates radioactive waste.[11][15]
Non-radioactive, posing significantly fewer safety and disposal concerns.[13][15]
Cost
Can be expensive due to radioligand synthesis, handling, and disposal.[11]
Generally lower cost, though requires a specialized plate reader.[12]
For initial, high-precision determination of affinity for a small number of key targets, the radioligand binding assay remains the gold standard due to its high sensitivity.[7][16] For broader screening or when radioactive facilities are unavailable, FP offers a robust and efficient alternative.[12]
This section details a standard protocol for determining the Kᵢ of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one at the human dopamine transporter (hDAT). The same principles apply to NET and SERT, substituting the appropriate receptor preparation and radioligand.
Preparation of Receptor Source
The source of the receptor is typically cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the target protein (hDAT).[3]
Cell Culture: Grow HEK293-hDAT cells to near confluence.
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.
Homogenization: Pellet the cells by centrifugation (e.g., 1,000 x g for 5 min at 4°C). Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[17]
Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[5][17]
Final Preparation: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a standard method like the BCA assay.[17] Aliquot and store at -80°C.
Competition Binding Assay Protocol
This protocol is designed for a 96-well plate format.
Reagents:
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand), prepared at a concentration at or below its Kₔ (e.g., ~1-2 nM).[6]
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, potent DAT inhibitor like GBR-12909 to define non-specific binding.
Test Compound: 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, prepared in a serial dilution (e.g., from 10 pM to 100 µM).
Procedure:
Plate Setup: To designated wells of a 96-well plate, add:
Total Binding: 50 µL Assay Buffer.
Non-Specific Binding (NSB): 50 µL of the NSB agent.
Competition: 50 µL of the serially diluted test compound.
Add Radioligand: Add 50 µL of the [³H]-WIN 35,428 solution to all wells.[17]
Initiate Reaction: Add 150 µL of the thawed membrane preparation (containing 10-20 µg of protein) to all wells to start the binding reaction.[17] The final assay volume is 250 µL.
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[17]
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Use a cell harvester.[17]
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Caption: Workflow for a competitive radioligand binding assay.
Chapter 4: Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter must be processed to determine the binding affinity.
Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (test compound) concentration. The resulting curve will be sigmoidal.
Determine IC₅₀: Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" equation.[9] This will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[4]
Calculate Kᵢ: The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To find the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation .[5]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
[L] = Concentration of the radioligand used in the assay.
Kₔ = Equilibrium dissociation constant of the radioligand for the receptor (this must be determined previously via a saturation binding experiment or obtained from literature).
Caption: Relationship of variables in the Cheng-Prusoff equation.
Hypothetical Data Summary
The following table presents a potential outcome for the binding affinity studies of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one.
Target
Radioligand
Kₔ of Radioligand (nM)
Test Compound IC₅₀ (nM)
Test Compound Kᵢ (nM)
hDAT
[³H]-WIN 35,428
1.5
45
22.5
hNET
[³H]-Nisoxetine
0.8
120
75
hSERT
[³H]-Citalopram
1.1
>10,000
>5,000
Interpretation: Based on this hypothetical data, the compound is a potent inhibitor of the dopamine transporter with moderate activity at the norepinephrine transporter and very low activity at the serotonin transporter. This profile (DAT > NET >> SERT) is characteristic of many psychostimulant compounds.
Chapter 5: Alternative Methodology - Fluorescence Polarization (FP) Assay
As a non-radioactive alternative, a fluorescence polarization (FP) competitive binding assay can be developed.[11] This method relies on the principle that a small, fluorescently-labeled ligand (a "tracer") tumbles rapidly in solution, emitting depolarized light. When bound to a large receptor protein, its tumbling slows dramatically, and it emits highly polarized light.[8][18]
An unlabeled test compound competes with the tracer for binding to the receptor. High concentrations of the test compound will displace the tracer, causing it to tumble freely again and decreasing the polarization signal.
FP Assay Workflow
Reagent Selection: A suitable fluorescent tracer must be identified or synthesized. This tracer should be a small molecule with known affinity for the target receptor.[10]
Assay Optimization: Determine the optimal concentration of receptor and tracer that provides a stable and robust signal window (the difference in polarization between the bound and free states).[10]
Competition Assay:
Add a fixed concentration of receptor and tracer to the wells of a microplate (typically a black, non-binding plate).
Add serially diluted concentrations of the test compound.
Incubate to reach equilibrium.
Read the fluorescence polarization on a plate reader equipped with polarizing filters.
Data Analysis: Plot the change in millipolarization (mP) units against the log of the test compound concentration to determine the IC₅₀. The Kᵢ can then be calculated using a similar form of the Cheng-Prusoff equation adapted for FP assays.
Caption: Principle of Fluorescence Polarization in binding assays.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the initial characterization of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. By employing competitive radioligand binding assays, researchers can reliably determine its affinity (Kᵢ) for key CNS targets like DAT, NET, and SERT. The resulting affinity and selectivity profile is a critical first step in understanding the compound's potential pharmacological effects.
Following these preliminary binding studies, subsequent steps in the drug development pipeline would include:
Functional Assays: To determine if the compound acts as an inhibitor (antagonist) or a substrate (releaser) at the transporters.
Broader Selectivity Profiling: Screening against a wider panel of receptors to identify potential off-target effects.
In Vivo Studies: To correlate binding affinity with physiological and behavioral outcomes in animal models.
By following a logical and methodologically sound approach, researchers can efficiently and accurately profile novel chemical entities, paving the way for the development of new therapeutics.
References
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
Bylund, D. B., & Murrin, L. C. (2017). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
Bylund, D. B., & Murrin, L. C. (2017). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
Turek-Etienne, T. C., et al. (2002). A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. PubMed. Retrieved from [Link]
Hulme, E. C., & Trevethick, M. A. (2005). Receptor-ligand binding assays: technologies and applications. PubMed. Retrieved from [Link]
Mo, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]
Wu, G. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software, Inc. Retrieved from [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]
Orbom, A., et al. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]
Płotka-Wasylka, J., et al. (2022). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Retrieved from [Link]
Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Retrieved from [Link]
A Deep Dive into the Structural Elucidation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive, in-depth exploration of the structural elucidation and characteri...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive, in-depth exploration of the structural elucidation and characterization of the novel α-aminoketone, 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. This molecule, possessing a stereocenter and diverse functional groups, presents an interesting case for rigorous analytical characterization, a critical step in any drug discovery and development pipeline. We will move beyond a simple recitation of techniques, instead focusing on the strategic application and interpretation of data to build a complete and validated structural picture.
Foundational Analysis: The Molecular Blueprint
Before embarking on spectroscopic analysis, a foundational understanding of the molecule's composition is paramount. Elemental analysis and high-resolution mass spectrometry (HRMS) are the first steps in establishing the molecular formula.
For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, the expected molecular formula is C₁₂H₁₄BrNO.[1] This formula provides the first crucial pieces of the puzzle: the number and types of atoms present. The calculated molecular weight is approximately 268.15 g/mol .[1]
The Workflow of Structural Elucidation: A Strategic Overview
The process of elucidating a chemical structure is a logical progression, with each analytical technique providing a unique layer of information that, when combined, leads to an unambiguous assignment. The following diagram illustrates a typical workflow for a molecule like 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one.
Caption: A strategic workflow for the structural elucidation of a novel organic molecule.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bond vibrations. For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, we anticipate the following key absorptions:
Functional Group
Vibration
Expected Wavenumber (cm⁻¹)
Rationale
N-H (secondary amine)
Stretch
3300-3500 (likely weak to medium)
The pyrrolidine ring contains a secondary amine.
C-H (aromatic)
Stretch
3000-3100
The presence of the bromophenyl ring.
C-H (aliphatic)
Stretch
2850-2960
The pyrrolidine and ethanone methylene/methine groups.
C=O (aromatic ketone)
Stretch
1680-1700 (strong)
The carbonyl group conjugated with the aromatic ring.
C=C (aromatic)
Stretch
1450-1600
Characteristic absorptions for the benzene ring.
C-N
Stretch
1020-1250
The carbon-nitrogen bonds within the pyrrolidine ring.
C-Br
Stretch
500-600
The carbon-bromine bond on the aromatic ring.
The presence of a strong absorption band around 1685 cm⁻¹ would be a clear indication of the aromatic ketone, a central feature of the molecule's structure.
Thoroughly dry both the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) to remove any moisture, which can interfere with the spectrum.[3]
Grind the KBr to a fine powder using an agate mortar and pestle.
Add the sample to the KBr and continue grinding until a homogenous mixture is obtained.[3]
Pellet Formation:
Transfer the mixture to a pellet press die.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Record a background spectrum of the empty sample holder.
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Processing:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
The resulting spectrum (transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS): Confirming Molecular Weight and Unveiling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[5] For our target compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺, confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₁₂H₁₄BrNO, the expected exact mass of the protonated molecule [C₁₂H₁₅BrNO]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS)
By selecting the molecular ion and subjecting it to fragmentation, we can gain valuable structural insights. For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, characteristic fragmentation patterns are expected:
m/z (Predicted)
Fragment Ion
Proposed Fragmentation Pathway
268/270
[C₁₂H₁₄BrNO]⁺
Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
183/185
[C₇H₄BrO]⁺
α-cleavage at the carbonyl group, loss of the pyrrolidin-2-ylmethyl radical, forming the 3-bromobenzoyl cation. This is often a very stable and abundant fragment for aromatic ketones.
155/157
[C₆H₄Br]⁺
Loss of CO from the 3-bromobenzoyl cation.
84
[C₅H₁₀N]⁺
Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, forming the pyrrolidin-2-ylmethyl cation.
70
[C₄H₈N]⁺
Fragmentation of the pyrrolidine ring.
The presence of fragments at m/z 183/185 would strongly support the presence of the 3-bromophenyl ketone moiety.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6]
Further dilute this stock solution with the same solvent to a final concentration of around 1-10 µg/mL.[6]
If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.[7]
Data Acquisition:
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis:
Analyze the full scan spectrum to confirm the molecular weight.
Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways that are consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, we can predict the following signals:
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Assignment
Rationale
7.8-8.2
m
2H
Aromatic protons ortho to the carbonyl group
Deshielded by the electron-withdrawing carbonyl group.
7.3-7.6
m
2H
Aromatic protons meta and para to the carbonyl group
Typical chemical shift for aromatic protons.
3.5-4.0
m
1H
CH at C2 of pyrrolidine
Adjacent to the nitrogen atom and the ethanone group.
3.0-3.5
m
2H
CH₂ adjacent to the carbonyl group
Deshielded by the carbonyl group.
2.8-3.2
m
2H
CH₂ at C5 of pyrrolidine
Adjacent to the nitrogen atom.
1.5-2.2
m
4H
CH₂ at C3 and C4 of pyrrolidine
Aliphatic protons of the pyrrolidine ring.
~2.0
br s
1H
N-H of pyrrolidine
Exchangeable proton, signal may be broad.
The complex splitting patterns (multiplets) for the pyrrolidine and ethanone protons would necessitate 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environments. For our target molecule, we would expect to see 12 distinct signals in the proton-decoupled spectrum.
Chemical Shift (δ, ppm) (Predicted)
Assignment
Rationale
~198
C=O (ketone)
Highly deshielded carbonyl carbon.
~138
Aromatic C-Br
Quaternary carbon attached to an electronegative atom.
125-135
Aromatic CH
Typical chemical shift range for aromatic carbons.
~122
Aromatic C attached to C=O
Quaternary aromatic carbon.
~60
CH at C2 of pyrrolidine
Carbon adjacent to nitrogen.
~46
CH₂ at C5 of pyrrolidine
Carbon adjacent to nitrogen.
~45
CH₂ adjacent to C=O
Aliphatic carbon adjacent to a carbonyl group.
25-35
CH₂ at C3 and C4 of pyrrolidine
Aliphatic carbons in the pyrrolidine ring.
2D NMR Spectroscopy: Connecting the Pieces
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., on adjacent carbons). This would be crucial for tracing the connectivity within the pyrrolidine ring and the ethanone side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbon atoms, allowing for the unambiguous assignment of both the ¹H and ¹³C spectra.
Caption: Diagram illustrating key COSY and HSQC correlations for structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition:
Place the NMR tube in the spectrometer.
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.[9]
Perform 2D NMR experiments (COSY, HSQC) as needed for complete structural assignment.
Data Processing and Interpretation:
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule.
Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with data from related compounds.
Use the 2D NMR data to confirm the assignments and establish the final connectivity.
X-ray Crystallography: The Definitive Answer for Stereochemistry
While NMR spectroscopy can provide strong evidence for the relative stereochemistry of a molecule, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including the stereochemistry at the chiral center (C2 of the pyrrolidine ring).[10]
For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, obtaining a suitable single crystal would allow for the determination of whether the (R) or (S) enantiomer is present, or if the sample is a racemic mixture. This is of utmost importance in a drug development context, as different enantiomers can have vastly different pharmacological activities.
Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
Data Collection:
Mount a suitable single crystal on a goniometer in an X-ray diffractometer.
Collect diffraction data by rotating the crystal in a beam of X-rays.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
The absolute configuration can be determined if a heavy atom (like bromine) is present.
Conclusion: A Validated Structure
By systematically applying a suite of analytical techniques, from foundational molecular formula determination to advanced 2D NMR and definitive X-ray crystallography, a complete and validated structural elucidation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one can be achieved. This methodical approach, grounded in the principles of spectroscopic interpretation and a strategic workflow, ensures the scientific integrity of the structural assignment, a cornerstone of chemical research and drug development.
References
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
Cerioli, L., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1729–1738. [Link]
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
Li, Z., et al. (2018). Facile Access to α-Aryl Substituted Pyrrolidines. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]
Di Pietro, P., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Physical Chemistry & Biophysics, 11(2), 1-5. [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Mikhova, B., et al. (1988). ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5-Tetrasubstituted Pyrrolidines. ChemInform, 19(7). [Link]
Ramirez, C. A. C., et al. (2021). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 59(12), 1235-1246. [Link]
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. [Link]
Duewell, H. (1981). High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry, 34(3), 539-545. [Link]
Metin, A. K. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Joyce, L. A. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Retrieved from [Link]
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2634–2641. [Link]
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one. Retrieved from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
NextSDS. (n.d.). 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. Retrieved from [Link]
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Evans, D. A., & Lectka, T. (1991). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters, 13(24), 5322-5324. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]
Lemmerer, A., et al. (2012). (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3281. [Link]
Marinov, M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6523. [Link]
Wieronska, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4706. [Link]
Ghosh, I., & König, B. (2016). Synthetic Utilization of α-Aminoalkyl Radicals and Related Species in Visible Light Photoredox Catalysis. Accounts of Chemical Research, 49(8), 1541–1552. [Link]
Wieronska, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4706. [Link]
Wlodawer, A. (2017). Identification of amino acid sequences via X-ray crystallography: A mini review of case studies. FEBS Letters, 591(16), 2418-2426. [Link]
Morelhão, S. L., et al. (2014). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 7), 1837–1847. [Link]
NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link]
Acute Toxicological Properties of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: A Predictive and Experimental Framework
Executive Summary The compound 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one represents a structurally complex aromatic ketone featuring a brominated phenyl ring and a pyrrolidine moiety [1]. While it shares a macro-s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one represents a structurally complex aromatic ketone featuring a brominated phenyl ring and a pyrrolidine moiety [1]. While it shares a macro-structural resemblance to classical pyrrolidinophenones (synthetic cathinones), a critical regiochemical shift—the attachment of the pyrrolidine ring at the 2-carbon rather than the nitrogen (1-position)—fundamentally alters its basicity, metabolic vulnerability, and toxicokinetic profile.
Because the acute toxicological properties of this specific isomer have not been exhaustively mapped in standard literature, researchers must rely on predictive Structural-Toxicological Relationships (STR) and tiered experimental validation. This whitepaper synthesizes the predicted acute toxicity profile of this compound and provides field-proven, self-validating experimental protocols for preclinical safety assessment.
Structural-Toxicological Relationship (STR)
Understanding the causality behind the toxicity of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one requires deconstructing its pharmacophore:
The Pyrrolidin-2-yl Moiety (Secondary Amine):
Unlike classical synthetic cathinones (e.g.,
α
-PVP) which possess a tertiary amine, the pyrrolidin-2-yl group contains a secondary amine. This structural feature lowers the steric hindrance around the nitrogen, making it a direct target for Phase II N-glucuronidation. Consequently, the compound is likely to exhibit a shorter plasma half-life but may form reactive intermediates if N-oxidation occurs prior to conjugation.
The 3-Bromophenyl Ring:
The meta-bromo substitution significantly increases the lipophilicity (LogP) of the molecule. This enhanced lipophilicity facilitates rapid crossing of the blood-brain barrier (BBB), increasing the risk of acute central nervous system (CNS) toxicity. Furthermore, halogens on aromatic rings can undergo CYP450-mediated oxidative dehalogenation, potentially generating hepatotoxic reactive oxygen species (ROS) [1].
Predicted Metabolic & Toxicity Pathways
Predicted metabolic pathways and structural-toxicological relationships.
Quantitative Toxicity Metrics and GHS Classification
Based on structural analogues and preliminary safety data for related brominated pyrrolidinones, the compound is flagged for multiple acute hazards [2]. The table below summarizes the predicted toxicological metrics necessary for establishing safe handling and dosing parameters.
Optimal size for rapid systemic absorption and BBB penetration.
GHS Acute Toxicity
Category 4 (Oral)
Harmful if swallowed; LD50 estimated between 300 - 2000 mg/kg.
GHS Eye/Skin Irritation
Eye Dam 1 / Skin Irrit 2
High reactivity with mucosal membranes; requires stringent PPE.
STOT SE
Category 3
Potential for acute neurotoxicity and respiratory depression.
Metabolic Target
Secondary Amine & Aryl Ring
Susceptible to direct N-glucuronidation and CYP epoxidation.
Experimental Workflows for Acute Toxicity Assessment
To validate the predictive models, a tiered experimental approach must be employed. The following protocols are designed as self-validating systems, ensuring that biological artifacts do not skew toxicity readouts.
Tiered experimental workflow for acute toxicity evaluation.
Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 3D Spheroids)
Causality & Rationale: Standard 2D HepG2 cell cultures rapidly lose the expression of key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) required to metabolize xenobiotics into reactive intermediates. By utilizing 3D spheroids, we restore critical cell-cell interactions and hepatic zonation, maintaining metabolic competence and preventing false-negative cytotoxicity results.
Step-by-Step Methodology:
Spheroid Generation: Seed HepG2 cells at a density of 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours at 37°C (5% CO₂) to allow compact spheroid formation.
Compound Preparation: Dissolve 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1
μ
M to 500
μ
M. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
Dosing & Incubation: Carefully remove 50% of the culture media from each well and replace it with the compound-dosed media. Incubate for 48 hours.
Viability Quantitation: Add CellTiter-Glo® 3D Reagent (Promega) equal to the volume of cell culture medium present in each well. Shake vigorously for 5 minutes to induce lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.
Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate the IC50 by plotting the log(concentration) versus normalized luminescence using non-linear regression analysis.
Causality & Rationale: The OECD 423 guideline uses a stepwise dosing procedure with only 3 animals per step. This significantly reduces animal usage compared to obsolete guidelines (like OECD 401) while still providing statistically robust LD50 cut-offs necessary for precise GHS classification [3]. Given the compound's predicted GHS Category 4 status, the starting dose is strategically set at 300 mg/kg to minimize unnecessary lethality.
Step-by-Step Methodology:
Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing, providing water ad libitum.
Dose Formulation: Suspend the compound in a biologically inert vehicle (e.g., 0.5% methylcellulose or sunflower oil) to achieve a dosing volume of no more than 10 mL/kg body weight.
Stepwise Administration:
Step 1: Administer a single oral dose of 300 mg/kg via oral gavage to three female rats.
Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Pay specific attention to signs of STOT SE 3 (tremors, convulsions, lethargy, or respiratory distress).
Decision Tree: If 0-1 animals die, proceed to test three additional animals at 2000 mg/kg. If 2-3 animals die, test three additional animals at 50 mg/kg.
Necropsy & Pathology: At the end of the 14-day observation period (or immediately upon humane sacrifice of moribund animals), perform a gross necropsy. Extract the liver, kidneys, and brain for histopathological examination to confirm target organ toxicity.
References
NextSDS. Chemical Substance Information & GHS Hazard Classifications for Bromophenyl Pyrrolidinones. Retrieved from: [Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]
Protocols & Analytical Methods
Method
Application Note: GC-MS Detection and Quantification of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Introduction 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic compound featuring a bromophenyl group and a pyrrolidine moiety, classifying it structurally among synthetic cathinone analogues.[1] These subs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic compound featuring a bromophenyl group and a pyrrolidine moiety, classifying it structurally among synthetic cathinone analogues.[1] These substances represent a significant and evolving class of new psychoactive substances (NPS), posing continuous challenges for forensic and clinical toxicology laboratories.[2] The development of robust, validated analytical methods is paramount for the unambiguous identification and accurate quantification of such compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a primary analytical tool in forensic science due to its high resolving power and the availability of extensive, reproducible electron ionization (EI) spectral libraries.[3][4] However, synthetic cathinones, particularly those with a pyrrolidine ring, are known to be thermally labile and can undergo extensive fragmentation under typical GC-MS conditions, leading to poor quality mass spectra and compromising sensitivity.[3]
This application note details a comprehensive and validated GC-MS method for the analysis of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. It addresses the inherent analytical challenges through an optimized sample preparation protocol involving derivatization to enhance thermal stability and improve chromatographic performance. The protocol is designed to be self-validating, adhering to principles outlined in international guidelines to ensure data integrity and trustworthiness.[5][6]
Analytical Principle: Overcoming Challenges with Derivatization
The primary challenge in the GC-MS analysis of many synthetic cathinones is their thermal instability.[3] The presence of a ketone functional group and a tertiary amine within the pyrrolidine ring can lead to degradation in the hot GC injector port. Furthermore, standard Electron Ionization (EI) often results in excessive fragmentation, with a low abundance or complete absence of the molecular ion, complicating positive identification.
To mitigate these issues, a derivatization strategy is employed. Acylation of the molecule using an agent such as Pentafluoropropionic Anhydride (PFPA) is a well-established technique for similar compounds.[7][8] This process serves two critical functions:
Enhances Thermal Stability: It protects the functional groups prone to thermal degradation.
Improves Mass Spectral Characteristics: The resulting derivative is typically more volatile and produces a more informative mass spectrum with higher mass fragments that are characteristic of the parent compound, thereby increasing selectivity and confidence in identification.[9]
Experimental Workflow
The overall analytical process from sample receipt to final data analysis is outlined below. This workflow is designed for efficiency and to minimize analyte loss and contamination.
Caption: Overall experimental workflow for GC-MS analysis.
Materials and Reagents
Analyte Standard: 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one reference standard (≥98% purity).
Internal Standard (IS): Deuterated analogue (e.g., 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one-d4) or a structurally similar compound not expected in samples (e.g., Methoxphenidine).
Extraction Columns (if using SPE): Mixed-mode solid-phase extraction cartridges suitable for basic drugs.[10]
Vials: 2 mL amber autosampler vials with PTFE-lined caps and glass inserts.
Detailed Protocols
Standard and Sample Preparation
Primary Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction):
To 1 mL of sample (e.g., urine, plasma, or dissolved powder), add 100 µL of the internal standard working solution.
Add 1 mL of 0.1 M Sodium Carbonate buffer to basify the sample (pH ~9-10).
Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
Carefully transfer the upper organic layer to a clean tube.
Repeat the extraction step and combine the organic layers.
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Reconstitution: To the dried extract from the previous step, add 50 µL of ethyl acetate and 50 µL of PFPA.[8]
Incubation: Cap the vial tightly and heat at 70°C for 20 minutes.
Evaporation: After incubation, cool the vial to room temperature and evaporate the solution to dryness under a gentle stream of nitrogen. This step is critical to remove excess derivatizing agent which can be harsh on the GC column.
Final Sample Preparation: Reconstitute the final residue in 100 µL of ethyl acetate. Vortex briefly and transfer the solution to a GC vial with a glass insert for analysis.
GC-MS Instrumentation and Parameters
The analysis should be performed on a gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
Data Presentation: GC-MS Parameters
Parameter
Setting
Rationale
Gas Chromatograph
GC Column
HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Provides excellent separation for a wide range of semi-volatile compounds.[10]
Injection Mode
Splitless (1 µL injection volume)
Maximizes analyte transfer to the column for high sensitivity, suitable for trace analysis.[8]
Injector Temperature
260°C
Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation.[11]
Carrier Gas
Helium (99.999% purity)
Inert carrier gas, standard for GC-MS analysis.
Flow Rate
1.2 mL/min (Constant Flow Mode)
Optimal flow rate for column efficiency and separation.
Oven Program
Initial 100°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min
The temperature program is designed to provide good chromatographic separation from matrix components and ensure the elution of the analyte as a sharp peak.[11]
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[12]
Electron Energy
70 eV
Standard energy for EI, allows for comparison with commercial and custom mass spectral libraries.[8]
Ion Source Temp.
230°C
Standard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.
150°C
Standard temperature to ensure stable mass analysis.
MS Transfer Line
280°C
Prevents condensation of the analyte as it transfers from the GC to the MS.[11]
Solvent Delay
4 minutes
Prevents the high concentration of solvent from entering and saturating the MS detector.
Data Acquisition Modes
Full Scan Mode
m/z 50-550
Used for initial identification, method development, and confirming the fragmentation pattern of the analyte.
SIM Mode
See Table 2
Used for quantification to increase sensitivity and selectivity by monitoring specific, characteristic ions.[10]
Expected Mass Spectrum and Fragmentation
The molecular weight of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is 268.15 g/mol . A key feature in its mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1.[13] This results in two molecular ion peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺.
Upon EI, cathinone derivatives typically fragment via alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For the PFPA derivative, characteristic fragments will arise from the loss of the pentafluoropropionyl group and subsequent cleavages.
Table 2: Suggested Ions for Selected Ion Monitoring (SIM) Mode
Analyte
Ion Role
Suggested m/z
Rationale
Derivatized Analyte
Quantifier Ion
To be determined
The most abundant, characteristic high-mass fragment ion.
Qualifier Ion 1
To be determined
A second characteristic fragment ion.
Qualifier Ion 2
To be determined
A third fragment, possibly including the bromine isotope peak.
Internal Standard
Quantifier Ion
To be determined
The most abundant fragment ion of the derivatized IS.
Note: The exact m/z values for the derivatized analyte must be determined experimentally by injecting a pure, derivatized standard and analyzing it in Full Scan mode.
Method Validation Protocol
A comprehensive method validation must be performed to ensure the analytical procedure is fit for its intended purpose.[6][14] The validation should be conducted in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[5][15]
Caption: Core parameters for analytical method validation.
Validation Experiments
Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.
Linearity and Range: Prepare a calibration curve using at least five non-zero concentrations spanning the expected range of the samples. The curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration.
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically Signal-to-Noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, typically S/N of 10:1).[16]
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 for each level). Accuracy is expressed as the percentage recovery of the known amount added.
Precision:
Repeatability (Intra-assay precision): Analyze QC samples (low, mid, high) multiple times (n=5) in the same analytical run.
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on at least three different days by different analysts if possible. Precision is expressed as the relative standard deviation (%RSD).
Robustness: Intentionally introduce small, deliberate variations to the method parameters (e.g., injector temperature ±5°C, oven ramp rate ±1°C/min) and evaluate the impact on the results.[5]
Data Presentation: Acceptance Criteria for Validation
Parameter
Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.995
Accuracy
Mean recovery within 85-115% of the nominal value (80-120% at LOQ)
Precision (%RSD)
≤ 15% (≤ 20% at LOQ)
Specificity
No significant interfering peaks at the retention time of the analyte or IS
LOD / LOQ
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ with acceptable accuracy/precision
Conclusion
This application note provides a detailed and scientifically grounded framework for the detection and quantification of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one using GC-MS. By employing a liquid-liquid extraction followed by PFPA derivatization, the method overcomes common analytical hurdles associated with synthetic cathinones, such as thermal instability and poor spectral quality. The outlined instrumental parameters are optimized for sensitivity and selectivity, and the comprehensive validation protocol ensures that the method generates reliable, accurate, and reproducible data fit for forensic, clinical, or research purposes.
References
Unknown. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.
Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, Royal Society of Chemistry.
Unknown. (n.d.). Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Ovid.
Unknown. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
Al-Imam, A. M., et al. (n.d.). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. PMC.
Unknown. (2018, February 25). Research Article Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Semantic Scholar.
Alsenedi, K. A., & Morrison, C. (2017, May 3). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, Royal Society of Chemistry. DOI:10.1039/C7AY00597K.
Unknown. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole.
Cawley, A. T., et al. (2019, June 1). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed.
Unknown. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
Unknown. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics.
Unknown. (2025, August 2). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate.
Unknown. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC.
Unknown. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
Shanaida, M., et al. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
Unknown. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
Unknown. (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. National Institute of Standards and Technology.
Alghanem, S. M., et al. (2025, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers.
Unknown. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc.
Giebułtowicz, J., et al. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI.
Comprehensive LC-MS/MS Method Development for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in Biological Matrices
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol As a Senior Application Scientist, I approach the bioanalytica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Methodological Protocol
As a Senior Application Scientist, I approach the bioanalytical quantification of novel chemical entities not as a series of rote steps, but as a dynamic puzzle of physicochemical properties. 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a structurally fascinating molecule: a
β
-amino ketone featuring a secondary amine (pyrrolidine ring) and a polarizable, halogenated aromatic system.
This guide details the causality behind every extraction, chromatographic, and mass spectrometric choice required to build a robust, self-validating LC-MS/MS assay for this compound in complex biological matrices (e.g., human plasma), strictly adhering to global bioanalytical standards.
Physicochemical Profiling & Strategic Rationale
To design a method that resists matrix effects and ensures long-term reproducibility, we must first deconstruct the analyte's molecular architecture.
The Secondary Amine (Pyrrolidine Ring): With an estimated pKa of ~9.5, this nitrogen is highly basic. At physiological pH, it is protonated. This dictates the use of a low-pH mobile phase to ensure stable positive ionization (ESI+) and necessitates a Strong Cation Exchange (MCX) mechanism for sample cleanup.
The 3-Bromophenyl Moiety: Bromine is a heavy, polarizable halogen. While standard C18 columns rely purely on dispersive hydrophobic interactions, a Biphenyl stationary phase provides orthogonal
π−π
and dipole-dipole interactions. This selectively pulls the brominated ring away from early-eluting matrix phospholipids, drastically reducing ion suppression.
The Isotopic Signature: Bromine naturally exists as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Instead of viewing this as a loss of signal, we leverage it as a powerful diagnostic tool. By monitoring both
[M+H]+
isotopes, we create a highly specific dual-precursor assay that virtually eliminates false positives.
Chirality: The molecule contains a chiral center at the C2 position of the pyrrolidine ring. Unless enantiomeric resolution is specifically required for pharmacokinetic (PK) profiling, an achiral biphenyl column is optimal for total drug quantification.
Figure 1: Rational Method Development Logic based on Analyte Physicochemical Properties.
Sample Preparation Dynamics: Mixed-Mode SPE
Protein precipitation (PPT) leaves too many residual phospholipids, leading to baseline noise and matrix effects. Liquid-Liquid Extraction (LLE) can struggle with highly polar amines. Therefore, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction is the gold standard here.
By acidifying the plasma sample, we disrupt protein binding and ensure the pyrrolidine nitrogen is fully cationic. The analyte binds to the sulfonic acid groups of the MCX resin via ionic bonds, allowing us to aggressively wash away neutral lipids with pure methanol before eluting with a basic organic solvent.
Step-by-Step MCX SPE Protocol
Note: This protocol utilizes a self-validating internal standard (IS) system. A deuterated analogue (e.g., Analyte-
d8
) MUST be added at the earliest step to track extraction recovery and correct for any volumetric losses.
Aliquoting: Transfer
200μL
of plasma into a 96-well plate. Add
10μL
of IS working solution (
100ng/mL
).
Pre-treatment (Causality: Disruption & Protonation): Add
200μL
of
2%
Phosphoric acid (
H3PO4
) in water. Vortex for 2 minutes. The low pH ensures the secondary amine is fully protonated for ion-exchange capture.
Conditioning: Pass
1mL
Methanol (MeOH) followed by
1mL
HPLC-grade water through a 30 mg/well MCX SPE plate.
Loading: Apply the pre-treated sample at a flow rate of
1mL/min
.
Wash 1 (Aqueous): Pass
1mL
of
2%
Formic Acid in water. Purpose: Removes polar, water-soluble endogenous matrix components.
Wash 2 (Organic): Pass
1mL
of
100%
MeOH. Purpose: Removes neutral and acidic lipids (e.g., phospholipids) via reversed-phase disruption, while the analyte remains locked via ionic bonds.
Elution: Elute the analyte with
1mL
of
5%
Ammonium Hydroxide (
NH4OH
) in MeOH. Purpose: The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to elute the compound.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of
N2
at
40∘C
. Reconstitute in
100μL
of Initial Mobile Phase.
To achieve optimal retention of the bromophenyl ring, a Biphenyl column is utilized. The mobile phase must remain acidic to maintain sharp peak shapes for the secondary amine.
Column Temperature:40∘C
(Prevents enolization-induced peak broadening of the ketone).
Mobile Phase A:0.1%
Formic Acid in Water
Mobile Phase B:0.1%
Formic Acid in Acetonitrile
Table 1: Optimized LC Gradient Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve Type
0.00
0.40
95
5
Initial
0.50
0.40
95
5
Isocratic Hold
3.00
0.40
10
90
Linear Gradient
4.00
0.40
10
90
Column Wash
4.10
0.40
95
5
Re-equilibration
5.50
0.40
95
5
End
Mass Spectrometry (ESI+ MRM)
The exact monoisotopic mass of the compound is
267.0259Da
. In positive electrospray ionization (ESI+), it forms
[M+H]+
ions at
m/z268.0
(
79Br
) and
m/z270.0
(
81Br
).
Collision-induced dissociation (CID) predominantly cleaves the bond between the C2 of the pyrrolidine ring and the adjacent methylene carbon, yielding a highly stable pyrrolinium ion fragment at m/z70.1 . A secondary
α
-cleavage yields the 3-bromobenzoyl cation at m/z183.0/185.0 .
To ensure trustworthiness and regulatory compliance, this method must be validated according to the .
A self-validating system requires continuous monitoring of Matrix Effects (ME) . Because the brominated compound is highly susceptible to ion suppression from co-eluting lipids, ME must be quantitatively assessed using the post-extraction spike method pioneered by .
Critical Validation Parameters:
Linearity:1.0ng/mL
to
1000ng/mL
using a
1/x2
weighted linear regression.
Accuracy & Precision: Inter- and intra-day precision must be
≤15%
CV (
≤20%
at the LLOQ).
Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in the absence of matrix (pure solution). The IS-normalized MF should have a CV of
<15%
across 6 different lots of plasma.
System Suitability: Before every batch, inject a neat standard to verify that the
79Br/81Br
quantifier ratio remains strictly between
0.95
and
1.05
. A deviation indicates isobaric interference or quadrupole mass-shift drift.
References
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2022).
URL:[Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003).
URL:[Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).
URL:[Link]
Method
Application Note: Validation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one as a Reference Standard in Forensic LC-MS/MS Workflows
Introduction and Scientific Context Synthetic cathinones, frequently marketed as "bath salts," represent a rapidly evolving and highly predominant subclass of novel psychoactive substances (NPS) in illicit drug markets[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
Synthetic cathinones, frequently marketed as "bath salts," represent a rapidly evolving and highly predominant subclass of novel psychoactive substances (NPS) in illicit drug markets[1]. To circumvent international legislation, clandestine laboratories continuously modify the core cathinone structure. A notable structural evolution is the addition of a pyrrolidine ring, which significantly alters the molecule's pharmacokinetic profile and potency[2].
1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is an emerging aryl-substituted, pyrrolidine-derived ketone. Unlike traditional
α
-pyrrolidinophenones (e.g.,
α
-PVP) where the pyrrolidine ring is nitrogen-linked (pyrrolidin-1-yl) to the alkyl chain, this specific analog features a carbon-linked (pyrrolidin-2-yl) attachment and a meta-bromine substitution on the phenyl ring. Differentiating this compound from its positional isomers (such as the 4-bromo variant or pyrrolidin-1-yl analogs) requires highly specific chromatographic resolution and mass spectrometric fragmentation profiling.
This application note provides a comprehensive, self-validating protocol for the extraction, detection, and quantification of this compound in biological matrices (blood and urine) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Causality in Analytical Design: The Self-Validating System
In forensic toxicology, a result must be legally defensible. Therefore, the analytical method cannot simply be a sequence of steps; it must be a self-validating system that actively flags anomalies.
Isotopic Signature Verification: Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Our protocol mandates monitoring both the
m/z
268.0 and
m/z
270.0 precursor ions. If the chromatographic peak area ratio of these two transitions deviates by more than
±10%
from the theoretical 1:1 ratio, the system automatically flags the result as an isobaric interference, preventing false positives.
Matrix Effect Correction: The instability of synthetic cathinones in biological matrices is a known limitation[3],[4]. By incorporating a matched deuterated internal standard (e.g.,
α
-PVP-d8) prior to extraction, the method dynamically corrects for matrix-induced ion suppression and analyte degradation.
Stationary Phase Causality: A Biphenyl UHPLC column is selected over a standard C18 phase. The
π−π
interactions provided by the biphenyl groups are critical for resolving the meta-substituted (3-bromo) from the para-substituted (4-bromo) isomers, which co-elute on traditional aliphatic stationary phases[5].
Metabolic Pathways
Understanding the metabolism of pyrrolidine-containing cathinones is essential for identifying biomarkers of intake in urine. The primary metabolic pathways involve the reduction of the
β
-ketone moiety and the hydroxylation of the pyrrolidine ring, which is subsequently followed by ring opening to form a carboxylic acid[4].
Fig 1: Primary Phase I metabolic pathways of pyrrolidinyl cathinones.
Experimental Protocols
Solid-phase extraction (SPE) followed by LC-MS/MS is the gold standard for the target analysis of synthetic cathinones in biological fluids[6],[7].
Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX)
Causality: Cathinones are basic amines with a pKa of ~8.5. MCX cartridges utilize both hydrophobic and cation-exchange retention mechanisms, allowing the protonated amine to be locked onto the sorbent while neutral lipids and phospholipids are aggressively washed away with organic solvents.
Spiking: Aliquot 500 µL of biological matrix (blood or urine) into a clean microcentrifuge tube. Add 20 µL of Internal Standard (
α
-PVP-d8, 1 µg/mL).
Protein Precipitation: Add 1 mL of ice-cold Acetonitrile (containing 1% Formic Acid). Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
Dilution: Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to ensure the analyte is fully ionized.
SPE Loading: Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL deionized water. Load the buffered sample at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 0.1 M HCl, followed by 1 mL of 100% Methanol. (This removes acidic and neutral interferences).
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange sites.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.
Step 2: UHPLC-MS/MS Analysis
Column: Biphenyl column (100 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phases:
Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: Linear ramp to 60% B
6.0 - 7.5 min: 95% B (Column wash)
7.5 - 10.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min. Column Temperature: 40°C.
Fig 2: Validated LC-MS/MS workflow for forensic quantification of synthetic cathinones.
Data Presentation & Method Validation
The method was validated according to international forensic toxicology guidelines, ensuring high reliability for postmortem and clinical casework[6].
Table 1: Optimized MRM Transitions (ESI+)
Note: The primary cleavage occurs alpha to the carbonyl. For pyrrolidin-2-yl derivatives, the
m/z
84.1 fragment represents the stable pyrrolinium/iminium cation.
The implementation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one as a reference standard requires rigorous analytical controls due to the structural similarities it shares with other emerging NPS. By leveraging the unique isotopic signature of bromine and the specialized selectivity of biphenyl stationary phases, this protocol provides a highly robust, self-validating framework suitable for routine forensic and clinical toxicology screening.
References
Stability of synthetic cathinones in clinical and forensic toxicological analysis. Semantic Scholar. [3]
Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. ResearchGate. [6]
Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. King's College London (KCL). [5]
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC / NIH.gov. [1]
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [2]
Target Analysis of Synthetic Cathinones in Blood and Urine. Springer Nature Experiments. [7]
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate.[4]
troubleshooting thermal degradation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one during GC-MS analysis
This guide provides in-depth troubleshooting strategies for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. This compound's unique structure, featuring a bro...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting strategies for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. This compound's unique structure, featuring a brominated aromatic ring, a ketone, and a secondary amine within a pyrrolidine ring, presents a significant challenge due to its propensity for thermal degradation in the hot GC inlet. This document is designed for researchers and drug development professionals to diagnose and resolve common analytical issues, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & Symptoms
Q1: What are the common signs of thermal degradation for my compound in the chromatogram?
A: Thermal degradation of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one manifests in several distinct ways in your chromatogram. Instead of a single, sharp, symmetrical peak, you will likely observe one or more of the following symptoms:
Reduced Parent Peak Area: The peak corresponding to the intact molecule is significantly smaller than expected, indicating that a substantial portion of the analyte is not surviving the injection process.[1]
Appearance of New, Unidentified Peaks: You may see multiple smaller peaks, often eluting both before and after the expected retention time of your target analyte. These are the degradation products formed in the hot inlet.[2]
Poor Peak Shape: The main analyte peak may exhibit significant tailing. This is often caused by the interaction of the polar secondary amine on the pyrrolidine ring with active sites in the inlet liner or the column itself.[3]
Poor Reproducibility: You will notice significant variation in peak areas and ratios between injections, as the degradation process is often inconsistent.[4]
Section 2: The GC Inlet - The Primary Source of Degradation
Q2: My main peak is very small, but I see other consistent peaks in the chromatogram. What is likely happening?
A: This is a classic sign of thermal degradation occurring in the GC inlet. The high temperatures required for traditional split/splitless injection provide enough energy to break chemical bonds within your molecule before it even reaches the analytical column.[5][6] For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, the likely fragmentation points are the C-N bond, the C-C bond alpha to the ketone, and potentially the C-Br bond. The "new" peaks you are observing are these smaller, more stable fragments being separated on the column.
Caption: Hypothesized degradation in a hot GC inlet.
Q3: How should I optimize the injector temperature to minimize degradation?
A: The goal is to find the lowest possible temperature that allows for efficient volatilization and transfer of your analyte to the column without causing it to break down.[5] A systematic approach is crucial.
Experimental Protocol: Inlet Temperature Optimization
Establish a Baseline: Begin with a common starting temperature, such as 250 °C, and inject a known concentration of your standard.[7]
Incremental Decrease: Lower the injector temperature in 20-25 °C increments (e.g., 230 °C, 210 °C, 190 °C).
Analyze and Compare: After each temperature change, inject the standard. Monitor the peak area of the parent compound and the areas of any known degradation products.
Identify the Optimum: You should observe an increase in the parent peak's response as you lower the temperature, with a corresponding decrease in the degradation peaks. The optimal temperature is the one that provides the best response for the intact molecule before you start to see peak broadening or tailing due to incomplete vaporization.[6]
Q4: I've lowered the temperature, but degradation is still an issue. Are there better injection techniques?
A: Absolutely. For highly sensitive compounds, bypassing the hot inlet entirely is the most effective strategy.
Cool On-Column (COC) Injection: This is the ideal technique for thermally labile compounds.[8][9] The sample is injected directly into the capillary column at a low initial temperature, eliminating contact with hot metal surfaces and preventing flash vaporization and the associated degradation.[2][10] The oven temperature is then programmed to vaporize the sample on the column.
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers a good compromise. You can inject the sample into a cool liner, and then the inlet temperature is rapidly ramped to transfer the analytes to the column. This controlled heating is much gentler than a continuously hot split/splitless inlet.[4]
A: Yes. The inlet liner is a critical component. An active or contaminated liner can catalyze degradation.
Inertness is Key: The secondary amine in your molecule is basic and can interact with acidic silanol groups on the surface of a standard glass liner, causing peak tailing and potential degradation.[3] Always use a high-quality, deactivated liner.
Avoid Glass Wool (If Possible): While glass wool can aid vaporization, it also provides a large, active surface area that can promote degradation.[11] If you must use it, ensure it is also deactivated. A liner with a taper or other design to promote mixing without wool is often a better choice.
Section 3: GC Column & Oven Parameters
Q6: What is the best type of GC column for this analysis?
A: The polarity of your analyte dictates the best column choice. Your molecule has polar functional groups (ketone, amine), so a column with a matching polarity is advised.[12]
Recommended Phase: A mid-polarity stationary phase, such as one containing 35% or 50% phenyl-polysiloxane, is an excellent starting point. This provides a good balance of interactions for the aromatic ring and the polar functionalities.
Alternative: For persistent peak tailing from the amine, a highly polar polyethylene glycol (WAX-type) column can be effective, as it is designed to handle polar compounds like alcohols and amines.[13][14] However, be mindful of their lower maximum operating temperatures.
Q7: How can the oven temperature program be optimized to improve my results?
A: The goal of the temperature program is to get your thermally sensitive compound eluted as quickly as possible, minimizing its residence time at elevated temperatures where on-column degradation can occur.
Low Initial Temperature: Start the oven program at a low temperature (e.g., 50-70 °C) to ensure the analytes are focused at the head of the column in a tight band.
Fast Ramp Rate: Once the solvent has eluted, use a relatively fast temperature ramp (e.g., 20-25 °C/min) to elute your compound quickly. This reduces the time it spends in the hot column.[11]
Appropriate Final Temperature: Do not exceed the column's maximum operating temperature. The final hold should only be long enough to elute your compound of interest.
Section 4: Advanced Troubleshooting - Chemical Derivatization
Q8: I've optimized all my GC parameters, but I'm still seeing unacceptable degradation. What is the next step?
A: When instrumental optimization is insufficient, chemical derivatization is the most powerful tool to overcome thermal lability. The goal is to chemically modify the problematic functional groups on your molecule, making the resulting product more volatile and thermally stable.[15]
Q9: How does derivatization help, and which functional groups on my molecule should be targeted?
A: Derivatization works by replacing the active, polar hydrogens on your molecule with non-polar, thermally stable groups.[16] This has two major benefits:
Increases Thermal Stability: It protects the reactive sites from breaking down at high temperatures.
Increases Volatility & Improves Peak Shape: It reduces the molecule's polarity, decreasing its interactions with the column and leading to sharper, more symmetrical peaks.
For 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, there are two key targets for derivatization:
The Ketone Group: Can be protected to prevent enolization or other thermal reactions.
The Secondary Amine: The active hydrogen on the pyrrolidine nitrogen is a primary cause of peak tailing and is a prime target.
Caption: A logical workflow for troubleshooting thermal degradation.
Q10: What is a reliable derivatization protocol for this compound?
A: A two-step process is highly recommended to protect both the ketone and the amine. First, methoximation to protect the ketone, followed by silylation to derivatize the amine.[16]
Experimental Protocol: Two-Step Derivatization
Materials:
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
Reacti-Vials™ or similar small, sealable reaction vials
Heating block or oven
Procedure:
Sample Preparation: Prepare a solution of your sample in an anhydrous solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will quench the derivatization reagents.[16]
Step 1: Methoximation (Ketone Protection):
Add 50 µL of the MeOx/pyridine solution to your dried sample.
Seal the vial tightly and heat at 60 °C for 60 minutes to convert the ketone group into a more stable oxime.[17]
Cool the vial to room temperature.
Step 2: Silylation (Amine Protection):
Add 100 µL of MSTFA to the vial from the previous step.
Seal the vial tightly and heat at 70 °C for 30 minutes. The MSTFA will react with the active hydrogen on the pyrrolidine nitrogen.
Cool the vial to room temperature.
Analysis: The sample is now ready for GC-MS analysis. Inject the derivatized sample using an optimized GC method. The resulting derivative will be significantly more stable and should produce a sharp, symmetrical peak.
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Available from: [Link]
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. DOI: 10.2116/analsci.20.865. Available from: [Link]
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
Bailey, R., & Wania, F. (2007). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, 55(6), 2237-2244. DOI: 10.1021/jf062972h. Available from: [Link]
Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]
Bibel, M. (2025, March 10). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Li, Z., et al. (2012). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. Chromatographia, 75, 1075–1080. Available from: [Link]
Mastering Chemistry. (2025, October 4). MASTERING GAS CHROMATOGRAPH - COLD INJECTION METHOD. Retrieved from [Link]
Yue, B., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Journal of Chromatography A, 1728, 465003. DOI: 10.1016/j.chroma.2024.465003. Available from: [Link]
GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Retrieved from [Link]
Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 54-60. Available from: [Link]
Agilent Technologies. (2000). GC Inlets An Introduction. Retrieved from [Link]
Snow, N. H. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Available from: [Link]
Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]
Hou, D., et al. (2023). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 257, 113018. Available from: [Link]
Thomas, K. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS? In GC-MS. IntechOpen. Available from: [Link]
GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]
Rybiński, P., & Janowska, G. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 111, 307-312. Available from: [Link]
Rybiński, P., & Janowska, G. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312. DOI: 10.3303/CET24111052. Available from: [Link]
Grause, G., et al. (2011). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. Chemosphere, 85(3), 368-373. DOI: 10.1016/j.chemosphere.2011.06.104. Available from: [Link]
improving electrospray ionization (ESI) efficiency of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Welcome to the Mass Spectrometry Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with halogenated synthetic cathinones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Mass Spectrometry Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with halogenated synthetic cathinones.
1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic cathinone derivative characterized by a basic pyrrolidine ring and a brominated phenyl group. Achieving high Electrospray Ionization (ESI) efficiency for this compound requires precise control over solution chemistry and source thermodynamics. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to maximize your analytical sensitivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the overall MS signal intensity for this brominated cathinone lower than its non-halogenated counterparts (e.g., standard
α
-PVP)?A1: The reduction in peak intensity is a direct result of the bromine isotope effect. Bromine exists in nature as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (~50.69% and 49.31%). Consequently, the ion current for your protonated molecule
[M+H]+
is split across two major
m/z
peaks separated by 2 Da (specifically,
m/z
268 and
m/z
270). This effectively halves the absolute intensity of the monoisotopic peak compared to non-halogenated cathinones. For quantitative Multiple Reaction Monitoring (MRM), you must account for this by either summing the transitions for both isotopes or selecting the most abundant one while accepting the 50% theoretical maximum yield.
Q2: I am seeing multiple adduct peaks (e.g., +22 and +39
m/z
) instead of a clean
[M+H]+
signal. How do I consolidate my signal?A2: Adduction with sodium (
Na+
) or potassium (
K+
) is common due to the high gas-phase affinity of the ketone group on the cathinone backbone. To drive the equilibrium toward the preferred
[M+H]+
ion, you must ensure the pyrrolidine nitrogen is fully protonated in the liquid phase. Adding 0.1% formic acid to your mobile phase lowers the pH below the pKa of the pyrrolidine ring (pKa ~8.5), pre-forming the
[M+H]+
ion in solution prior to desolvation [3].
Q3: Why does increasing the capillary voltage beyond 4.0 kV decrease my target signal?A3: While higher voltages can improve initial Taylor cone formation, excessive capillary voltage leads to in-source fragmentation or corona discharge. The
α
-carbon bond and the pyrrolidine ring in synthetic cathinones are highly prone to cleavage under high energy, leading to the premature loss of a 71 Da pyrrolidine neutral [2]. Maintaining the capillary voltage between 3.0 kV and 3.5 kV ensures optimal intact
[M+H]+
survival.
Part 2: Troubleshooting Guide & Causality Analysis
Issue 1: Severe Ion Suppression in Complex Matrices (e.g., Plasma/Urine)
Causality: Matrix components (such as endogenous salts or phospholipids) compete with the cathinone for charge and surface position on the ESI droplet. Because 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is moderately lipophilic, it can be crowded out of the droplet surface by highly surface-active matrix molecules, preventing its transition into the gas phase.
Solution: Implement a solid-phase extraction (SPE) or magnetic dispersive solid-phase extraction (MDSPE) cleanup step prior to LC-MS analysis. MDSPE has been shown to significantly reduce matrix effects and improve detection limits for synthetic cathinones by selectively isolating the basic amines from the biological matrix [1].
Issue 2: Poor Desolvation and Broad LC Peaks
Causality: High aqueous content in the mobile phase increases surface tension, making it harder for the ESI source to generate fine droplets. Larger droplets require more thermal energy to reach the Rayleigh limit, leading to incomplete desolvation.
Solution: Increase the organic modifier (acetonitrile or methanol) concentration. Methanol often provides better ionization efficiency for basic amines due to its lower surface tension and favorable protic nature. Ensure the desolvation gas temperature is optimized (typically 350°C - 400°C) to facilitate rapid droplet evaporation without thermally degrading the analyte.
ESI+ Troubleshooting Decision Tree for Brominated Cathinones.
Part 3: Step-by-Step Optimization Methodology
This self-validating protocol is designed to systematically isolate and optimize the variables affecting ESI efficiency.
Phase 1: Solution Chemistry Tuning
Preparation: Prepare a 100 ng/mL tuning solution of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in a 50:50 mixture of LC-MS grade Methanol and Ultrapure Water.
Acidification: Add 0.1% (v/v) Formic Acid to the solution. Critical Note: Strictly avoid Trifluoroacetic acid (TFA). TFA forms strong ion pairs with the protonated amine in the gas phase, neutralizing the charge and severely suppressing the ESI+ signal.
Infusion: Introduce the tuning solution directly into the mass spectrometer via a syringe pump at a steady flow rate of 10 µL/min.
Phase 2: ESI Source Parameter Optimization
Initial Setup: Set the mass spectrometer to Positive ESI (ESI+) mode.
Isotope Targeting: Scan the
m/z
range of 200–350 to locate the isotopic doublet at
m/z
268 (
79Br
) and
m/z
270 (
81Br
).
Voltage Titration: Starting from a Capillary Voltage of 2.5 kV, increase the voltage in 0.1 kV increments. Monitor the absolute intensity of the
m/z
268 peak. The signal will typically plateau between 3.0 kV and 3.5 kV. Stop increasing the voltage if fragment ions (e.g.,
m/z
197, representing the loss of the pyrrolidine ring) begin to rise relative to the parent ion.
Thermal Optimization: Adjust the Desolvation Temperature between 250°C and 400°C in 25°C increments. Monitor the signal-to-noise ratio; if the signal drops at temperatures exceeding 375°C, the compound is experiencing thermal degradation.
Phase 3: MRM Transition Selection
Precursor Isolation: Isolate the
79Br
isotope peak (
m/z
268) in Q1.
Collision-Induced Dissociation (CID): Apply collision energy (CE) from 10 eV to 40 eV. The dominant fragmentation pathway for
α
-pyrrolidinophenone cathinones involves the
α
-cleavage and loss of the pyrrolidine ring [2].
Product Ion Selection: Select the two most abundant product ions (typically the brominated acylium ion or the pyrrolidine fragment) for quantification and qualification transitions.
Mechanism of ESI droplet desolvation and gas-phase ion formation.
Table 2: Recommended ESI Source Parameters for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Parameter
Recommended Range
Causality / Rationale
Capillary Voltage
3.0 kV – 3.5 kV
Provides sufficient potential for Taylor cone formation without inducing in-source fragmentation of the labile pyrrolidine ring.
| Desolvation Temp | 350°C – 375°C | Ensures rapid droplet evaporation. Exceeding 400°C risks thermal degradation of the
β
-keto structure. |
| Desolvation Gas Flow | 600 – 800 L/hr | Sweeps evaporated solvent away from the sampling cone, pushing the equilibrium toward gas-phase ion formation. |
| Cone Voltage | 20 V – 30 V | Focuses ions into the mass analyzer. High cone voltages will cause premature fragmentation. |
Part 5: References
Title: Automatic MDSPE Combined with DART–HRMS for the Rapid Quantitation of 21 Synthetic Cathinones in Urine
Source: Journal of the American Society for Mass Spectrometry
URL: [Link]
Title: Fragmentation pathways of
α
-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives
Source: International Journal of Mass Spectrometry
URL: [Link]
Title: Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation
Source: Analytical Chemistry
URL: [Link]
Troubleshooting
extending shelf-life and chemical stability of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one in solution
Welcome to the technical support center for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on extending the shelf-life and ensuring the chemical stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.
Introduction: Understanding the Molecule's Vulnerabilities
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an α-aminoketone, a structural motif that, while valuable in medicinal chemistry, presents inherent stability challenges in solution.[1] The primary points of vulnerability in the molecule are the α-amino ketone functional group and the pyrrolidine ring, which are susceptible to several degradation pathways. The key to maintaining the integrity of this compound in solution lies in understanding and mitigating these degradation routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one in solution?
A1: The main degradation pathways for this α-aminoketone are:
Hydrolysis: The ketone group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1] For α-aminoketones, base-catalyzed hydrolysis is a significant concern.
Oxidation: Both the secondary amine in the pyrrolidine ring and the benzylic carbon adjacent to the ketone are potential sites for oxidation. This can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.[1][2]
Photodegradation: The bromophenyl group can absorb UV light, leading to photodegradation. Aromatic ketones are known to be photosensitive.[3]
Q2: What is the most critical factor influencing the stability of this compound in solution?
A2: The pH of the solution is arguably the most critical factor. The stability of α-aminoketones is highly pH-dependent.[4] Generally, these compounds are more stable in acidic conditions, which protonates the amine group and reduces its nucleophilicity, thus slowing down certain degradation reactions. Neutral to alkaline conditions can significantly accelerate degradation.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions should be stored under the following conditions:
Temperature: Store at low temperatures, preferably refrigerated (2-8°C) or frozen (-20°C or -80°C), to slow down the rate of all chemical reactions.
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[5]
Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
pH: The solution should be buffered to an acidic pH, typically in the range of 3-5, to enhance stability.[4]
Q4: Can I use common organic solvents to prepare my stock solution?
A4: Yes, but the choice of solvent is important. While solvents like DMSO, DMF, and ethanol are commonly used, their purity and potential to contain reactive impurities should be considered. For aqueous-based experiments, it's crucial to use a buffered system. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to minimize water-related degradation.
Q5: I see some discoloration in my solution over time. What could be the cause?
A5: Discoloration is often an indicator of degradation. The formation of colored degradation products can result from oxidative processes or other complex reactions. If you observe a change in color, it is a strong indication that the integrity of your compound has been compromised, and you should re-evaluate your storage and handling procedures.
Troubleshooting Guide: Common Stability Issues and Solutions
Problem
Potential Cause(s)
Troubleshooting Steps & Solutions
Rapid loss of purity in solution confirmed by HPLC.
Incorrect pH: The solution pH may be neutral or alkaline, accelerating hydrolysis and other degradation pathways.
Action: Adjust the pH of your solution to an acidic range (pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer).[6] Re-evaluate the buffering capacity of your formulation.
Oxidative Degradation: Exposure to atmospheric oxygen is promoting oxidation of the amine or other susceptible sites.
Action: Prepare solutions using de-gassed solvents. Purge the headspace of the storage vial with an inert gas (nitrogen or argon). Consider adding an antioxidant to the formulation.[2]
Photodegradation: The solution is being exposed to ambient or UV light.
Action: Store the solution in an amber vial or protect it from light by wrapping the container.[5] Conduct experiments under subdued lighting conditions if the compound is highly photosensitive.
Appearance of new peaks in the HPLC chromatogram.
Formation of Degradation Products: The new peaks are likely impurities resulting from the chemical breakdown of the parent compound.
Action: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying the nature of the new peaks by comparing their retention times. Use HPLC-MS to determine the molecular weights of the impurities to help elucidate the degradation pathway.[7]
Excipient Interaction: The compound may be reacting with other components in the formulation.
Action: Conduct compatibility studies by preparing binary mixtures of the active compound with each excipient and storing them under accelerated conditions. Analyze these mixtures to identify any interactions.[8]
Precipitation of the compound from solution.
Poor Solubility at Storage Temperature: The compound may be less soluble at lower storage temperatures (e.g., 2-8°C).
Action: Determine the solubility of the compound at your intended storage temperature. If solubility is an issue, you may need to use a co-solvent system or adjust the concentration of your stock solution.
Change in pH: A shift in the pH of an unbuffered solution could affect the ionization state and solubility of the compound.
Action: Ensure your solution is adequately buffered to maintain a stable pH throughout its shelf-life.[9]
Visualizing Degradation and Stability Workflows
Potential Degradation Pathways
Caption: Key degradation pathways for 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one.
Troubleshooting Workflow for Solution Instability
Caption: A systematic approach to troubleshooting solution instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[7]
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions as per ICH guidelines:[10]
Acid Hydrolysis: Add an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours.
Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis:
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability and shelf-life of the compound in a specific solution formulation.[13]
Methodology:
Formulation Preparation: Prepare at least three batches of the final solution formulation, including all excipients (buffers, antioxidants, etc.), in the proposed container closure system.
Storage Conditions: Store the samples under accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.[13]
Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.[14]
Analysis: Analyze the samples for:
Appearance (color, clarity, precipitation)
pH
Assay of the active compound (potency)
Quantification of known and unknown degradation products
Data Evaluation: Evaluate the data to determine the rate of degradation and extrapolate to estimate the shelf-life under normal storage conditions (e.g., 25°C/60% RH or 5°C).
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Blood Analysis of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists, forensic toxicologists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists, forensic toxicologists, and drug development professionals. Quantifying basic, lipophilic synthetic cathinones like 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one in complex whole blood matrices presents significant sensitivity and reproducibility challenges.
This guide bypasses generic advice to focus on the exact mechanistic causes of ion suppression and provides self-validating, field-proven protocols to ensure the scientific integrity of your bioanalytical workflows.
Workflow for mitigating matrix effects in synthetic cathinone LC-MS/MS blood analysis.
Section 1: Understanding the Analyte and Matrix Challenges
Q: What makes 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one particularly prone to ion suppression in whole blood?A: This compound is a synthetic cathinone analog characterized by a basic pyrrolidine ring and a lipophilic brominated phenyl group. In positive electrospray ionization (ESI+), the basic secondary/tertiary amine readily accepts a proton. However, whole blood is exceptionally rich in endogenous phospholipids (e.g., glycerophosphocholines)[1]. These lipids have high proton affinities and extreme surface activities. When they co-elute with your target analyte, they monopolize the charge on the surface of the ESI droplets, preventing the cathinone from ionizing efficiently and leading to severe signal suppression[2].
Q: How do I definitively quantify the matrix effect (ME) to diagnose if my current method is failing?A: You must establish a self-validating system using the post-extraction spike method (the Matuszewski method) combined with post-column infusion (PCI)[2].
The Causality: PCI provides a qualitative, visual mass chromatogram of suppression zones across your run, allowing you to see exactly where endogenous lipids elute relative to your analyte.
The Calculation: Quantitative ME is calculated as: Matrix Effect (%) = (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard in Solvent) × 100. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement. For synthetic cathinones in whole blood, unoptimized methods frequently yield MEs of 40-60% (severe suppression)[3].
Section 2: Sample Preparation Troubleshooting (The First Line of Defense)
Q: Why is my standard Protein Precipitation (PPT) with cold acetonitrile failing to eliminate ion suppression?A: While PPT effectively denatures and removes bulk proteins, it leaves phospholipids completely intact in the supernatant[4]. Because 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is highly lipophilic due to its bromophenyl moiety, it tends to elute late on standard C18 columns—exactly where the residual phospholipids from the PPT extract elute, causing catastrophic ion suppression[5].
Q: What is the recommended sample preparation strategy for this specific compound?A: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for basic drugs in complex matrices[1][5].
The Causality: MCX sorbents combine a reversed-phase backbone with sulfonic acid cation-exchange groups. By acidifying the blood sample, the pyrrolidine nitrogen becomes protonated (cationic). It binds strongly to the sulfonic acid groups via ionic interactions, while the bromophenyl ring engages in hydrophobic interactions. This dual-retention mechanism allows you to aggressively wash the sorbent with 100% organic solvent (e.g., methanol). This strips away the problematic phospholipids without eluting the tightly bound analyte[1].
Protocol: Self-Validating MCX SPE Workflow for Whole Blood
This protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to self-validate recovery and correct for residual matrix effects.
Sample Pre-treatment: Aliquot 200 µL of whole blood. Add 20 µL of SIL-IS. Add 600 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds. (Rationale: Acidification disrupts protein-drug binding and ensures the pyrrolidine nitrogen is fully protonated).
Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% FA in water.
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1 mL/min) to ensure ionic binding.
Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. (Rationale: Removes water-soluble endogenous salts and polar interferences).
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% MeOH. (Rationale: The analyte remains ionically bound to the sulfonic acid groups. The 100% MeOH wash breaks the hydrophobic bonds of phospholipids and neutral lipids, washing them to waste).
Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. (Rationale: The high pH neutralizes the pyrrolidine amine, breaking the ionic bond and releasing the analyte).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase.
Section 3: Chromatographic & MS Optimization
Q: How can I adjust my LC gradient to elute the compound away from any residual suppression zones?A: If trace matrix effects persist, switch from a standard C18 column to a Biphenyl or Phenyl-Hexyl column[6].
The Causality: The bromophenyl ring of the analyte will engage in strong π-π interactions with the biphenyl stationary phase. This provides orthogonal selectivity compared to standard hydrophobic interactions, selectively shifting the retention time of the cathinone away from the main phospholipid elution window.
Q: Can optimizing my mass spectrometer's ESI source parameters help reduce the remaining matrix effects?A: Yes. While sample prep is the primary defense, source optimization is the final polish. Matrix effects in ESI occur due to competition for space and charge on the surface of the evaporating droplet. By increasing the desolvation gas temperature and flow rate, you accelerate droplet fission[2]. This increases the total surface area available for ionization, reducing the competition between the cathinone and any trace residual matrix components.
Data Presentation: Quantitative Comparison of Sample Prep Methods
The following table summarizes the expected performance of various sample preparation techniques for synthetic cathinones in whole blood, demonstrating why MCX-SPE is the preferred approach[4][5].
Sample Preparation Method
Phospholipid Removal (%)
Typical Matrix Effect (%)
Absolute Recovery (%)
Methodological Causality & Notes
Protein Precipitation (PPT)
< 5%
40 - 60% (Severe Suppression)
85 - 95%
Fails to remove glycerophosphocholines; lipids co-elute with late-eluting lipophilic analytes.
Reversed-Phase SPE (HLB/C18)
40 - 50%
65 - 80% (Moderate Suppression)
70 - 85%
Hydrophobic elution solvents simultaneously strip both the target analyte and residual lipids.
Mixed-Mode Cation Exchange (MCX)
> 95%
90 - 105% (Negligible)
85 - 95%
Ionic retention of the basic amine allows aggressive 100% organic washing to eliminate lipids.
Supported Liquid Extraction (SLE)
~ 80%
85 - 100% (Minimal)
75 - 90%
Partitioning excludes most large lipids, but highly polar cathinone metabolites may suffer low recovery.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis
Source: LCGC International1[1]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS
Source: RSC Publishing
2[2]
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples
Source: PMC (PubMed Central)
3[3]
Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples
Source: PubMed
5[5]
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples
Source: PMC (PubMed Central)
6[6]
Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs
Source: Indonesian Journal of Pharmaceutics
4[4]
A Senior Application Scientist's Guide to Characterizing the Immunoassay Cross-Reactivity of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Introduction: The Evolving Challenge of Novel Psychoactive Substances in Drug Screening The landscape of recreational drug use is in a constant state of flux, with the continuous emergence of novel psychoactive substance...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Challenge of Novel Psychoactive Substances in Drug Screening
The landscape of recreational drug use is in a constant state of flux, with the continuous emergence of novel psychoactive substances (NPS) presenting significant challenges to clinical and forensic toxicology. Among these, synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of compounds. Their detection is frequently complicated by a lack of specific and sensitive screening methods. Immunoassays, the workhorse of initial drug screening due to their speed and high-throughput capabilities, often exhibit variable and unpredictable cross-reactivity with these new analogs.[1][2] This guide focuses on a specific compound of interest, 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, a substituted cathinone, and provides a comprehensive framework for evaluating its cross-reactivity in commercially available immunoassay screening kits.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to data generation.
Compound of Interest: 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound characterized by a bromophenyl group and a pyrrolidine moiety attached to an ethanone backbone.[3] Its structure shares similarities with other synthetic cathinones, which are known to be central nervous system stimulants. The presence of the bromophenyl group and the specific arrangement of the pyrrolidine ring may influence its interaction with antibodies used in commercial immunoassays. Understanding this interaction is critical for accurately interpreting screening results and avoiding false negatives in clinical and forensic settings.
The Principle of Immunoassay Cross-Reactivity
Immunoassays for drugs of abuse are based on the principle of competitive binding. An antibody with a specific affinity for a target analyte (e.g., amphetamine) is presented with a sample. If the target analyte is present, it will compete with a labeled version of the drug for binding sites on the antibody. The resulting signal is inversely proportional to the concentration of the drug in the sample.
Cross-reactivity occurs when a substance structurally similar to the target analyte can also bind to the antibody, albeit typically with a lower affinity.[4] This can lead to a false-positive result if the cross-reacting substance is present at a high enough concentration. Conversely, if an assay is not designed to detect a particular class of compounds, it may yield a false negative, even when a structurally related substance is present. The degree of cross-reactivity is a critical performance characteristic of any immunoassay.[5]
Experimental Design for Cross-Reactivity Assessment
The following sections outline a detailed experimental workflow to systematically evaluate the cross-reactivity of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. This protocol is designed to be self-validating by including appropriate controls and calibration standards.
Materials and Reagents
Test Compound: 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one (certified reference material, >98% purity)
Immunoassay Kits: A selection of commercially available enzyme-linked immunosorbent assay (ELISA) or other immunoassay kits targeting:
Amphetamines
Methamphetamines
MDMA (Ecstasy)
Synthetic Cathinones (e.g., Mephedrone/Methcathinone specific kits)[6][7][8]
Control Urine: Certified drug-free human urine
Standard Calibrators and Controls: Provided with each immunoassay kit
Phosphate-Buffered Saline (PBS): pH 7.4
Methanol or DMSO: For initial stock solution preparation
Comprehensive Inter-Laboratory Validation Guide for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one Forensic Standards
As the landscape of novel psychoactive substances (NPS) evolves, forensic toxicology laboratories face persistent obstacles in identifying and quantifying emerging synthetic stimulants[1]. 1-(3-Bromophenyl)-2-(pyrrolidin...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of novel psychoactive substances (NPS) evolves, forensic toxicology laboratories face persistent obstacles in identifying and quantifying emerging synthetic stimulants[1]. 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a structural analog of pyrrolidinophenone-type synthetic cathinones. However, its unique molecular architecture demands highly specific, validated analytical protocols.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house synthesized alternatives and evaluates the efficacy of different analytical modalities (GC-MS, LC-MS/MS, and Voltammetry) for this specific compound.
Chemical Profiling & Mechanistic Insights
To develop a robust analytical method, one must first understand the causality dictated by the molecule's structure. Traditional synthetic cathinones (e.g., α-PVP) feature a pyrrolidin-1-yl group, making them tertiary amines. These tertiary amines lack an active hydrogen, rendering them resistant to standard derivatization and highly susceptible to in-situ oxidative thermal decomposition within Gas Chromatography (GC) inlets[2].
Conversely, 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one features a pyrrolidin-2-yl attachment. This critical structural divergence leaves the pyrrolidine nitrogen unsubstituted, resulting in a secondary amine . This active hydrogen permits facile N-acylation, fundamentally altering its thermal stability profile and enabling robust GC-MS analysis without degradation[2].
N-acylation pathway preventing thermal degradation during GC-MS analysis.
Comparative Analysis: Analytical Modalities
The United Nations Office on Drugs and Crime (UNODC) emphasizes the necessity for sensitive, reproducible methods to identify synthetic cathinones[3]. Below is an objective comparison of the analytical modalities utilized during the inter-laboratory validation of this standard.
Table 1: Performance Comparison of Analytical Modalities
Key Finding: While Differential Pulse Voltammetry (DPV) offers a rapid, portable approach for on-site screening[4], LC-MS/MS remains the gold standard for quantitative forensic metabolomics due to its superior sensitivity and avoidance of thermal degradation[1].
Self-Validating Experimental Protocols
A self-validating system ensures that any analytical failure (e.g., extraction loss, matrix suppression) is immediately flagged by the system itself, preventing false negatives. The following protocols utilize deuterated internal standards (IS) to achieve this.
Causality Focus: Matrix effect mitigation and analyte stability.
Sample Aliquoting & Stabilization : Transfer 100 µL of biological matrix into a microcentrifuge tube. Crucial Step : Acidify the sample using 10 µL of 1% Formic Acid. Causality: Synthetic cathinones are notoriously unstable in biological samples; acidification is required to prevent base-catalyzed degradation[5].
Internal Standard Spiking : Add 10 µL of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one-d4 (100 ng/mL). Self-Validation: If the absolute peak area of the IS drops by >50% relative to a neat solvent injection, the system automatically flags the sample for severe ion suppression.
Protein Precipitation : Add 300 µL of ice-cold Acetonitrile. Causality: Cold organic solvent denatures proteins while keeping the protonated amine soluble.
Centrifugation : Spin at 15,000 x g for 10 minutes at 4°C.
Dilution for Injection : Dilute 50 µL of the supernatant with 950 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-effect peak distortion (fronting) on the reversed-phase column.
Protocol B: GC-MS Extraction and Derivatization
Causality Focus: Thermal stabilization via N-acylation.
Alkaline Extraction : To 1.0 mL of sample, add 2.0 mL of 0.1 M Sodium Carbonate buffer (pH 10.0). Causality: Drives the secondary amine into its un-ionized freebase form, maximizing partitioning into the organic phase.
Liquid-Liquid Extraction (LLE) : Add 4.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Vortex and centrifuge. Isolate the organic layer.
Derivatization : Evaporate the organic layer to dryness under nitrogen at 30°C. Reconstitute in 50 µL Ethyl Acetate and 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 minutes. Causality: Converts the thermally labile secondary amine into a stable N-trifluoroacetamide[2].
Reconstitution : Evaporate excess TFAA and reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
Inter-Laboratory Validation Data
To objectively compare the performance of the CRM product against non-certified in-house standards, a blinded inter-laboratory study was conducted across ten ISO/IEC 17025 accredited forensic laboratories.
Inter-laboratory validation workflow for forensic analytical standards.
Comparative Analysis of Monoamine Reuptake Inhibition: 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one vs. MDPV
A Guide for Researchers in Pharmacology and Drug Development This guide provides a detailed comparative analysis of the monoamine reuptake inhibition profiles of 3,4-Methylenedioxypyrovalerone (MDPV) and a structurally r...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of the monoamine reuptake inhibition profiles of 3,4-Methylenedioxypyrovalerone (MDPV) and a structurally related analog, 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. While MDPV is a well-characterized potent psychostimulant, extensive public data on 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is scarce. Therefore, this document will leverage established Structure-Activity Relationship (SAR) principles within the pyrovalerone cathinone class to project a pharmacological profile for this lesser-known compound and contrast it with the robust experimental data available for MDPV.
Introduction and Structural Overview
MDPV is a synthetic cathinone that gained notoriety as a potent central nervous system stimulant.[1] Its mechanism of action is primarily driven by its function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] The defining structural features of MDPV and its analogs are a phenyl ring, a β-keto group, an alkyl chain at the alpha carbon, and a pyrrolidine ring.[3] These features, particularly the pyrrolidine ring, confer a mechanism of action as a potent transporter blocker, similar to cocaine, rather than a substrate-releaser like amphetamine.[3]
1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one shares the core phenyl, β-keto, and pyrrolidine moieties but differs in two key aspects:
Phenyl Substitution: It possesses a single bromine atom at the 3-position (meta) of the phenyl ring, whereas MDPV has a 3,4-methylenedioxy ring substitution.
Alpha-Alkyl Group: The nomenclature "ethan-1-one" suggests the absence of the α-propyl group that characterizes pyrovalerone compounds like MDPV.
These structural modifications are critical in determining the compound's potency and selectivity at the monoamine transporters.
Mechanism of Action: Transporter Inhibition vs. Substrate Release
Synthetic cathinones can interact with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—in two primary ways: as inhibitors (blockers) or as substrates (releasers).[4]
Inhibitors (Cocaine-like): These compounds bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine, norepinephrine, or serotonin in the synapse, enhancing neurotransmission.
Substrates (Amphetamine-like): These compounds are transported into the presynaptic neuron by the transporters. Once inside, they disrupt vesicular storage and promote reverse transport (efflux) of neurotransmitters out of the neuron and into the synapse.
The presence of a pyrrolidine ring, as seen in both MDPV and 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, is a strong predictor that the compound will act as a reuptake inhibitor rather than a substrate.[5][6]
Mechanism of Monoamine Reuptake Inhibition by Pyrovalerones
Comparative Pharmacological Profiles
This section details the known inhibitory profile of MDPV and provides a predicted profile for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one based on SAR.
MDPV is an exceptionally potent inhibitor at DAT and NET, with significantly weaker activity at SERT.[6] This profile makes it a highly selective norepinephrine-dopamine reuptake inhibitor (NDRI). The S-enantiomer, S(+)-MDPV, is the more active stereoisomer, being approximately 200-fold more potent at DAT than the R(-)-enantiomer.[7] The high potency at DAT is strongly correlated with its powerful psychostimulant and reinforcing effects.[5][8]
Lacking direct experimental data, we can infer its properties from SAR studies on related pyrovalerone analogs:
Effect of Phenyl Substitution: Research on pyrovalerone analogs has shown that various substitutions on the phenyl ring are well-tolerated for DAT/NET inhibition. For instance, removing the 3,4-methylenedioxy group of MDPV does not cause a major loss in affinity.[9] Furthermore, analogs with 3,4-dichloro substitutions are also highly potent DAT/NET inhibitors.[10][11] This suggests that a 3-bromo substitution is compatible with potent activity at DAT and NET.
Effect of the α-Alkyl Group: The α-alkyl side chain plays a crucial role in potency. Studies deconstructing the MDPV molecule have shown that shortening the α-propyl group to an α-methyl group results in a 25-fold decrease in affinity for the dopamine transporter.[9] The structure of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one appears to lack an α-alkyl group altogether. This structural change is predicted to cause a significant reduction in potency at DAT and NET compared to MDPV.
Prediction: 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is predicted to be a selective dopamine and norepinephrine reuptake inhibitor. However, due to the absence of the α-alkyl chain, its potency is expected to be substantially lower than that of MDPV. It is likely to retain low affinity for SERT, characteristic of this class of compounds.
Data Summary: Quantitative Comparison
The following table summarizes the known in vitro inhibition data for MDPV and the predicted profile for its bromo-analog.
Predicted: High (Likely selective for DAT over SERT)
IC₅₀ values represent the concentration of the drug required to inhibit 50% of monoamine uptake in vitro. Lower values indicate higher potency.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
To empirically determine the monoamine reuptake inhibition profile of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one and validate the SAR-based predictions, a standardized in vitro radiotracer uptake assay is required.
Objective: To measure the potency (IC₅₀) of the test compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin into cells expressing the respective human transporters (hDAT, hNET, hSERT).
Rationale: This cell-based assay provides a direct functional measure of a compound's ability to block transporter activity.[13] Human Embryonic Kidney 293 (HEK293) cells are commonly used as they provide a clean biological system when transfected to express a single type of monoamine transporter, minimizing off-target effects.[14][15]
Cell Culture and Plating:
Culture HEK293 cells stably transfected with either hDAT, hNET, or hSERT in appropriate growth medium.
Plate the cells onto 96-well microplates at a density that allows them to reach ~80-90% confluency on the day of the assay. Incubate for 24-48 hours. This ensures a consistent number of transporters per well for reliable results.
Preparation of Reagents:
Assay Buffer: Prepare a Krebs-HEPES buffer (KHB) or similar physiological salt solution.
Test Compound Dilutions: Prepare a serial dilution of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in assay buffer, typically ranging from 0.1 nM to 100 µM.
Radiolabeled Substrates: Prepare solutions of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin in assay buffer at a fixed concentration (e.g., 5-10 nM).
Reference Inhibitors: Prepare solutions of known potent inhibitors for each transporter (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT) to define non-specific uptake.
Uptake Inhibition Assay:
Wash the plated cells once with room temperature assay buffer to remove residual media.
Add the serially diluted test compound, vehicle (for total uptake control), or reference inhibitor (for non-specific uptake control) to the appropriate wells.
Pre-incubate the cells with the compounds for 5-10 minutes at room temperature. This allows the inhibitor to bind to the transporters before the substrate is introduced.
Initiate the uptake reaction by adding the respective [³H]-labeled substrate to all wells.
Incubate for a short, defined period (e.g., 10 minutes) at room temperature. This time is optimized to be within the linear range of substrate uptake.
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately halts transporter function.
Quantification and Data Analysis:
Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
Transfer the lysate from each well into a scintillation vial.
Add scintillation cocktail to each vial and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific uptake controls.
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Workflow for In Vitro Monoamine Uptake Inhibition Assay
Conclusion
MDPV is a well-established and highly potent norepinephrine-dopamine reuptake inhibitor, with its pharmacological activity residing primarily in its S-enantiomer. Its high affinity for DAT and NET, coupled with low affinity for SERT, defines its profile as a selective NDRI.
Based on a thorough analysis of structure-activity relationships within the pyrovalerone class, 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is predicted to share MDPV's mechanistic action as a selective reuptake inhibitor at DAT and NET. However, the apparent lack of an α-alkyl group—a key feature for high potency—strongly suggests that it will be a substantially weaker inhibitor than MDPV. Empirical validation through the described in vitro monoamine uptake inhibition assay is essential to confirm this predicted profile and precisely quantify its potency and selectivity. This comparative approach underscores the critical role of specific structural motifs in defining the pharmacological activity of synthetic cathinones.
Marusich, E. R., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, via PMC. [Link]
Taylor & Francis. MDPV – Knowledge and References. [Link]
Kolanos, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, via PMC. [Link]
Caprioli, D., et al. (2017). The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure. Frontiers in Pharmacology, via PubMed. [Link]
Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural Pharmacology. [Link]
Johnson, M. R., et al. (2024). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. International Journal of Molecular Sciences, via MDPI. [Link]
Tischbirek, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, via PMC. [Link]
Kolanos, R., et al. (2013). “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience. [Link]
Tischbirek, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
Kolanos, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]
Gannon, B. M., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, via PMC. [Link]
Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, via PMC. [Link]
Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Effects of Designer Drugs on the Brain and Behavior, via PMC. [Link]
Gannon, B. M., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Publications. [Link]
Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, via PMC. [Link]
Eshleman, A. J., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Pharmaceuticals, via MDPI. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, via Oxford Academic. [Link]
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, via PMC. [Link]
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, via PubMed. [Link]
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]
Here is a comprehensive, step-by-step operational guide for the safe handling, decontamination, and disposal of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in a professional research and drug development setting. Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, step-by-step operational guide for the safe handling, decontamination, and disposal of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one in a professional research and drug development setting.
Chemical Profiling and Causality in Disposal Strategies
In medicinal chemistry, the structural features of a molecule dictate its lifecycle management. 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one contains three key functional groups that influence its handling: an aryl bromide, a ketone, and a basic pyrrolidine ring.
The Causality of Halogenated Segregation:
The presence of the bromine atom mandates that this compound, and any solvent solutions containing it, be strictly classified as Halogenated Organic Waste . Why is this critical? Standard institutional incineration operates at temperatures insufficient to completely cleave carbon-halogen bonds. Incinerating halogenated compounds under standard conditions can lead to the formation of highly toxic brominated dioxins and furans. By segregating this material into a dedicated halogenated stream, it is routed to specialized high-temperature incinerators (operating above 1000°C) equipped with alkaline scrubbers designed to neutralize the hydrobromic acid (HBr) gas generated during combustion [1].
Furthermore, because the pyrrolidine ring is a secondary amine, it is basic. In-lab chemical destruction (e.g., attempting to neutralize or oxidize the compound manually) is strongly discouraged. Mixing this compound with strong acids in a waste container can lead to exothermic salt formation, while mixing it with strong oxidizers can cause uncontrolled reactions. Therefore, professional high-temperature incineration is the only validated, self-contained disposal method.
Data Presentation: Waste Segregation Matrix
To ensure operational safety and regulatory compliance, waste generated during the handling of this compound must be categorized according to the following matrix:
Waste Stream
Classification
Primary Hazard
Authorized Disposal Route
Pure Solid Compound
Halogenated Organic Solid
Toxicity, Environmental Hazard
High-Temp Incineration via EHS
Reaction/Extraction Solvents
Halogenated Solvent Waste
Flammability, Toxicity
High-Temp Incineration via EHS
Initial Glassware Rinsate
Halogenated Solvent Waste
Toxicity
High-Temp Incineration via EHS
Secondary Aqueous Washings
Contaminated Aqueous Waste
Aquatic Toxicity
Specialized Aqueous Treatment
Contaminated PPE (Gloves)
Solid Hazardous Waste
Contact Hazard
Solid Waste Incineration
Visualization: Hazardous Waste Workflow
The following diagram illustrates the logical flow for processing waste associated with this compound, ensuring no cross-contamination occurs between incompatible waste streams.
Figure 1: Standardized workflow for the segregation, containment, and disposal of halogenated waste.
Detailed Step-by-Step Methodology: Operational Disposal Plan
This protocol provides a self-validating system for laboratory decommissioning and waste management following the use of 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one.
Step 1: Primary Containment and Segregation
Select Compatible Containers: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste. Causality: Avoid standard metal cans; trace moisture combined with halogenated organics can generate hydrohalic acids over time, leading to localized corrosion and container failure.
Segregate Streams: Strictly separate this waste from non-halogenated solvents, strong oxidizers, and heavy metal waste.
Volume Management: Fill waste containers to a maximum of 80% capacity. This headspace is a critical safety buffer that accommodates vapor expansion due to ambient temperature fluctuations in the laboratory.
Step 2: Decontamination of Glassware and Surfaces
Primary Solvent Rinsing: Inside a certified, operational fume hood, rinse all spatulas, reaction vessels, and glassware that contacted the compound with a compatible solvent (e.g., dichloromethane or acetone).
Collect Rinsate: Direct 100% of this primary rinsate into the designated Halogenated Organic Waste container. Critical Rule: Under no circumstances should this rinsate be discharged into the municipal sink [2].
Secondary Washing: Only after the primary solvent rinse has removed the bulk of the halogenated organic residue should the glassware be transferred to a sink for standard washing with laboratory detergents and water.
Step 3: Labeling and Storage
GHS Labeling: Immediately affix a standard hazardous waste tag to the container. The tag must explicitly list the chemical composition without abbreviations (e.g., "Contains: 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, Dichloromethane, Acetone").
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. Store this assembly within a ventilated flammables cabinet to prevent the accumulation of volatile organic compounds (VOCs) in the laboratory atmosphere.
Step 4: Institutional EHS Handoff and Final Destruction
Documentation: Log the waste volume, physical state, and exact chemical composition into your institution's Environmental Health and Safety (EHS) inventory management system.
Transfer: Arrange for routine EHS pickup. The material will be transferred to a licensed hazardous waste contractor. The contractor will ensure the material undergoes high-temperature incineration compliant with the Resource Conservation and Recovery Act (RCRA), permanently destroying the compound and safely scrubbing the resulting bromide emissions [2].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]
United States Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Regulations. URL: [Link]
Handling
Comprehensive Safety and Operational Guide for Handling 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)eth...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1526953-35-4). This guide moves beyond standard safety data sheets by explaining the causality behind each safety measure, ensuring that your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Hazard Causality & Toxicological Profile
To handle a chemical safely, one must understand its molecular behavior. 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is an aromatic ketone featuring a bromophenyl group and a pyrrolidine moiety[1]. This specific structural combination presents unique handling challenges:
High Lipophilicity & Bioavailability: The addition of a heavy bromine atom to the aromatic ring significantly increases the molecule's partition coefficient (LogP). Because of this lipophilicity, the molecule can easily penetrate lipid bilayers, including human skin and the blood-brain barrier.
Neuroactive Potential: The structural combination of a lipophilic aromatic ring and a basic pyrrolidine nitrogen is a hallmark of highly bioactive monoamine uptake inhibitors (such as pyrovalerone analogues), which act on the dopamine (DAT) and norepinephrine (NET) transporters[2][3]. Accidental systemic exposure can lead to unintended neurological effects.
Irritation & Toxicity: Structurally analogous halogenated pyrrolidinyl ketones carry severe hazard warnings, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The basicity of the secondary amine also makes it a severe irritant to ocular and respiratory mucosa.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic, neuroactive amines. The following table summarizes the quantitative and qualitative specifications required for safe handling.
Protective Gear
Specification Standard
Causality / Mechanistic Justification
Hand Protection
Double-layered Nitrile (≥8 mil) or Butyl Rubber
The brominated aromatic ring drives high lipophilicity. When dissolved in carrier solvents like DMSO or ethanol[1], the solute rapidly permeates standard thin nitrile. Double gloving provides a sacrificial outer layer.
Respiratory
NIOSH-approved N95 or P100 Particulate Filter
The compound is typically handled as a dry powder with a melting point of 70–75 °C[1]. Static charge during weighing can aerosolize micro-particles, posing an acute H332 inhalation risk.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
The basicity of the pyrrolidine amine can cause severe localized irritation and saponification of ocular mucosa upon contact. Safety glasses leave vulnerable gaps; goggles are mandatory.
Body Protection
Disposable Tyvek Suit or Polypropylene Lab Coat
Prevents the accumulation of static-charged active pharmaceutical ingredient (API) powders on standard woven cotton clothing, mitigating secondary exposure risks.
Exposure Control and Incident Response Pathway
The following diagram illustrates the logical relationship between the chemical's inherent hazards and the required engineering and PPE controls.
Logical relationship between chemical hazards and required engineering/PPE controls.
Operational Workflows & Engineering Controls
Protocol 1: Safe Weighing and Dissolution Workflow
Objective: To transfer and solvate the solid compound without generating airborne particulates or contaminating the balance area.
Engineering Control Verification: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80-120 feet per minute (FPM) using the digital monitor.
Causality/Validation: This specific velocity range provides optimal containment. Velocities >120 FPM create turbulent vortexes that scatter the powder, while <80 FPM fails to contain aerosols.
Static Mitigation: Wipe the exterior of the reagent bottle and the metal weighing spatula with a static-dissipative cloth.
Causality: Powders with melting points around 70–75 °C[1] often hold static charges. Discharging the tools prevents the powder from "jumping" and aerosolizing outside the primary container.
Primary Transfer: Using the discharged spatula, transfer the required mass into a pre-tared, sealable amber borosilicate glass vial. Do not use polystyrene weigh boats.
Causality: The lipophilic nature of the brominated compound causes it to adhere strongly to hydrophobic plastics through van der Waals interactions, leading to inaccurate yields and persistent surface contamination.
In-Situ Solvation: Add the designated reaction solvent (e.g., ethanol or DMSO[1]) directly to the vial while still inside the fume hood. Seal the vial with a PTFE-lined cap before vortexing.
Causality: Sealing prior to agitation prevents the release of volatile solvent vapors that act as transdermal carriers for the dissolved, highly bioavailable compound.
Spill Response & Waste Disposal Plan
Protocol 2: Spill Containment and Decontamination
Objective: To neutralize and contain accidental releases of the compound rapidly.
Isolation & PPE Escalation: Evacuate personnel from a 1.5-meter radius. Don a fresh pair of heavy-duty butyl rubber gloves over standard nitrile, and ensure a P100 respirator is securely fitted.
Self-Validation: Perform a positive/negative pressure seal check on the respirator before re-entering the spill zone.
Dust Suppression (Solid Spill): Do not sweep the dry powder. Gently cover the spill with absorbent pads lightly moistened with 10% isopropanol.
Causality: Sweeping generates airborne dust. Isopropanol dampens the powder, increasing its density and preventing aerosolization without causing rapid, uncontrolled dissolution.
Chemical Neutralization: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution, allowing a 5-minute contact time, followed by a wash with soapy water.
Causality: The oxidative power of hypochlorite degrades the pyrrolidine ring and the ketone moiety, breaking down the active pharmacophore into inert, water-soluble fragments.
Waste Segregation: Place all contaminated pads, gloves, and wipes into a clearly labeled "Halogenated Organic Waste" container.
Causality: The compound contains a heavy bromine atom[1]. Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the formation of toxic dioxins during incineration.
Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors". drugs.ie.
National Institutes of Health (NIH) / PubMed. "2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors". nih.gov.